Dithiosalicylic acid
Description
Structure
3D Structure
Properties
CAS No. |
527-89-9 |
|---|---|
Molecular Formula |
C7H6OS2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2-hydroxybenzenecarbodithioic acid |
InChI |
InChI=1S/C7H6OS2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) |
InChI Key |
AJQLEJAVGARHGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=S)S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)S)O |
Appearance |
Solid powder |
Other CAS No. |
527-89-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dithiosalicylic acid; NSC 70157; NSC-70157; NSC70157 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-dithiosalicylic acid, a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals, starting from anthranilic acid.[1][2] This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.
Introduction
2,2'-Dithiosalicylic acid, also known as 2,2'-(disulfanediyl)dibenzoic acid or DTSA, is a versatile organosulfur compound.[3] Its utility as a sulfhydryl modifying reagent and its ability to form diverse hydrogen bonds make it a valuable building block in medicinal chemistry and materials science.[1][3] The most common and well-established synthetic route to 2,2'-dithiosalicylic acid begins with the diazotization of anthranilic acid. This guide will focus on two prominent methods for the subsequent conversion of the diazonium salt to the target molecule: reaction with sodium disulfide and reaction with sulfur dioxide in the presence of a catalyst.
Synthetic Pathways
The synthesis of 2,2'-dithiosalicylic acid from anthranilic acid is a two-step process. The first step is the formation of a diazonium salt from anthranilic acid. The second step involves the displacement of the diazonium group with a disulfide bridge.
Caption: General reaction scheme for the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid.
Method A: Reaction with Sodium Disulfide
This classical method involves the reaction of the in situ generated diazonium salt of anthranilic acid with an alkaline solution of sodium disulfide.[4] The sodium disulfide is typically prepared by heating sodium sulfide with elemental sulfur.[4]
Method B: Reaction with Sulfur Dioxide
A more recent approach utilizes the reaction of the diazonium salt with sulfur dioxide in the presence of a catalyst, such as a copper salt, and a cocatalyst.[5][6] This method is reported to offer high yields and product purity.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic methods.
| Parameter | Method A: Sodium Disulfide | Method B: Sulfur Dioxide |
| Starting Material | Anthranilic Acid | Anthranilic Acid |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfide, Sulfur | Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Catalyst (e.g., Copper Sulfate), Cocatalyst (e.g., Magnesium Iodide) |
| Reaction Temperature | Diazotization: 0-6°C; Disulfide formation: <5°C, then room temp.[1][4] | Diazotization: 0-10°C; SO₂ reaction: -20 to -10°C, then 80-100°C[5][6] |
| Reaction Time | Diazotization: ~30 min; Disulfide formation: ~2 hours for nitrogen evolution to cease[4] | SO₂ reaction: 0.5-3 hours at low temp, then 0.5-2 hours at high temp[5][6] |
| Yield | 71-84%[4] | Up to 98.6%[6] |
| Product Purity | Sufficiently pure for most purposes after initial precipitation and washing.[4] | High purity (e.g., 98.8% by HPLC)[6] |
| Melting Point | 162-163°C (unrecrystallized)[4] | Not explicitly stated in the patent, but a similar compound had a melting point of 286-288°C[7] |
Experimental Protocols
Method A: Synthesis via Sodium Disulfide
This protocol is adapted from Organic Syntheses.[4]
Step 1: Preparation of Sodium Disulfide Solution
-
In a suitable flask, heat 260 g of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in water until dissolved.
-
Add a solution of 40 g of sodium hydroxide in 100 cc of water.
-
Cool the resulting solution in an ice-salt bath.
Step 2: Diazotization of Anthranilic Acid
-
In a 2-liter beaker equipped with a stirrer, combine 500 cc of water, 137 g of anthranilic acid, and 200 cc of concentrated hydrochloric acid.
-
Cool the mixture to approximately 6°C in a freezing mixture.
-
Slowly add a solution of 69 g of sodium nitrite in 280 cc of water, maintaining the temperature below 5°C.
Step 3: Formation of 2,2'-Dithiosalicylic Acid
-
Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with stirring.
-
Allow the mixture to warm to room temperature. Nitrogen evolution should cease after about two hours.
-
Acidify the solution with approximately 180 cc of concentrated hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid.
-
Filter the precipitate and wash with water.
Step 4: Purification
-
To remove excess sulfur, dissolve the crude product in a boiling solution of 60 g of anhydrous sodium carbonate in 2 liters of water.
-
Filter the hot solution to remove any insoluble sulfur.
-
Reprecipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid.
-
Filter the purified product, wash with water, and dry at 100-110°C.
Method B: Synthesis via Sulfur Dioxide
This protocol is based on a patented procedure.[5][6]
Step 1: Diazotization of Anthranilic Acid
-
In a reaction kettle, add water, anthranilic acid, and hydrochloric acid (30-36%) and stir until dissolved.
-
Cool the solution to 0-10°C.
-
Dropwise, add an aqueous solution of sodium nitrite to carry out the diazotization reaction. Maintain the temperature and monitor the reaction until completion to obtain the diazonium solution.
Step 2: Reaction with Sulfur Dioxide
-
In a separate reaction kettle, add water, a catalyst (e.g., copper sulfate), and a cocatalyst (e.g., magnesium iodide).
-
Simultaneously add the diazonium solution and liquid sulfur dioxide to the catalyst mixture at -20 to -10°C.
-
Maintain the reaction at this temperature for 0.5 to 3 hours.
-
Increase the temperature to 80-100°C and hold for 0.5 to 2 hours.
-
Cool the reaction mixture to below 50°C.
-
Filter the reaction solution to obtain 2,2'-dithiosalicylic acid.
Logical Workflow for Synthesis and Purification
Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of 2,2'-dithiosalicylic acid.
Safety Considerations
The synthesis of 2,2'-dithiosalicylic acid involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation. Concentrated acids and bases are corrosive. Sulfur dioxide is a toxic gas. A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
The synthesis of 2,2'-dithiosalicylic acid from anthranilic acid is a well-established process with multiple effective methodologies. The choice between the sodium disulfide and sulfur dioxide methods will depend on factors such as desired yield and purity, available equipment, and cost considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 6. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 7. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to Dithiosalicylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiosalicylic acid, specifically the 2,2'-dithiobis(benzoic acid) isomer, is an organosulfur compound with a growing profile of applications across various scientific disciplines. Comprising two salicylic acid moieties linked by a disulfide bond, this molecule exhibits a unique combination of chemical and physical properties that make it a valuable tool in analytical chemistry, materials science, and as an intermediate in pharmaceutical and industrial synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2'-dithiosalicylic acid, detailed experimental protocols for its synthesis, and a summary of its key applications.
Chemical and Physical Properties
The properties of 2,2'-dithiosalicylic acid are summarized in the tables below, providing a consolidated reference for researchers. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Appearance | White to off-white or yellow to brown crystalline powder | [2] |
| Melting Point | 287-290 °C | [1] |
| Boiling Point | 416.97 °C (rough estimate) | [1] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) | [1][2] |
| pKa | 3.02 ± 0.36 (Predicted) | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy: A published synthesis protocol reports the following characteristic IR peaks (KBr pellet): 3100 cm⁻¹ (O-H stretch of the carboxylic acid), 2600 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O stretch of the carboxylic acid), 1250 cm⁻¹ (C-O stretch), and 1450 cm⁻¹ (aromatic C=C stretch).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed, publicly available high-resolution ¹H and ¹³C NMR spectra with full assignments are limited. However, based on the structure, the ¹H NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) would be expected to show signals in the aromatic region corresponding to the protons on the benzene rings, as well as a broad signal for the carboxylic acid protons. The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbons, the aromatic carbons, and the carbons attached to the sulfur atoms.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2,2'-dithiosalicylic acid in a suitable solvent like methanol is expected to show absorption bands characteristic of the aromatic rings and the disulfide bond. Specific absorption maxima (λ_max) would need to be determined experimentally.
Experimental Protocols
Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid
This protocol is based on a common and effective method for the laboratory-scale synthesis of 2,2'-dithiosalicylic acid.[3][4][5]
Materials:
-
Anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium disulfide (Na₂S₂) solution (can be prepared in situ from sodium sulfide and sulfur)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ice
Procedure:
-
Diazotization of Anthranilic Acid:
-
In a beaker, dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Formation of the Disulfide:
-
In a separate reaction vessel, prepare a solution of sodium disulfide.
-
Cool the sodium disulfide solution to below 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen ceases.
-
-
Precipitation and Purification:
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid.
-
Filter the precipitate and wash it with cold water.
-
To purify the product, dissolve the crude solid in a hot aqueous solution of sodium carbonate.
-
Filter the hot solution to remove any insoluble impurities.
-
Re-precipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid to the filtrate.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Visualizations
Experimental Workflow for the Synthesis of 2,2'-Dithiosalicylic Acid
Caption: Workflow for the synthesis of 2,2'-dithiosalicylic acid.
Applications of 2,2'-Dithiosalicylic Acid
As no direct signaling pathways involving this compound have been identified in the literature, this diagram illustrates the logical relationships between its properties and its diverse applications.
Caption: Applications derived from the core properties of this compound.
Conclusion
2,2'-Dithiosalicylic acid is a versatile compound with a range of established and emerging applications. Its synthesis from readily available starting materials is well-documented, and its chemical properties, particularly its ability to chelate metals and undergo redox reactions at the disulfide bridge, are key to its utility. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental characteristics is essential for leveraging this compound in novel research and product development. Further investigation into its biological activities and the fine-tuning of its properties through derivatization are promising avenues for future exploration.
References
- 1. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 4. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 5. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Dithiosalicylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dithiosalicylic acid, with a focus on its chemical properties, molecular structure, synthesis protocols, and its current and potential applications in research and drug development. This compound, a disulfide-bridged dimer of salicylic acid, exists in several isomeric forms, with the 2,2'-isomer being the most well-documented. This guide will delve into the specifics of these isomers, presenting quantitative data in structured tables and detailing experimental methodologies.
Molecular Structure and Physicochemical Properties
This compound isomers are characterized by the positions of the carboxyl and hydroxyl groups on the phenyl rings relative to the disulfide bond. The most common isomer is 2,2'-dithiosalicylic acid. Information on other isomers such as 3,3'-, 4,4'-, and 5,5'-dithiosalicylic acid is less prevalent in the literature.
The molecular structure of 2,2'-dithiosalicylic acid consists of two salicylic acid units linked by a disulfide bond at the 2 and 2' positions.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 2,2'-Dithiosalicylic Acid | 3,3'-Dithiobis(benzoic acid)* | 4,4'-Dithiobis(benzoic acid) | 5,5'-Dithiodisalicylic Acid |
| CAS Number | 119-80-2[1] | 1227-49-2[2] | 1155-51-7 | 24619-05-4 |
| Molecular Formula | C₁₄H₁₀O₄S₂[1] | C₁₄H₁₀O₄S₂[2] | C₁₄H₁₀O₄S₂ | C₁₄H₁₀O₆S₂ |
| Molecular Weight | 306.36 g/mol [1] | 306.36 g/mol [2] | 306.37 g/mol | 338.36 g/mol |
| Melting Point | 287-290 °C[3] | 253-258 °C | 317-320 °C | Not available |
| Appearance | Yellow to brown powder[4] | Solid | Pale yellow to pale orange solid | Not available |
| Solubility | Insoluble in water; soluble in DMSO and methanol[3] | Not available | Not available | Not available |
Note: 3,3'-Dithiobis(benzoic acid) is an isomer of this compound but is not a salicylic acid derivative as it lacks the hydroxyl group.
Synthesis of this compound Isomers
The synthesis of this compound isomers often involves the diazotization of the corresponding aminobenzoic acid, followed by reaction with a sulfur-containing reagent. The most extensively described protocol is for the synthesis of the 2,2'-isomer from anthranilic acid.
Experimental Protocol for the Synthesis of 2,2'-Dithiosalicylic Acid
This protocol is based on the diazotization of anthranilic acid followed by reaction with sodium disulfide.[5]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide
-
Anhydrous sodium carbonate
-
Ice
-
Congo red paper
-
Decolorizing carbon
-
95% Ethanol
Procedure:
-
Preparation of Sodium Disulfide Solution:
-
In a beaker, dissolve sodium sulfide (e.g., 260 g) and sulfur powder (e.g., 34 g) in water (e.g., 290 mL) by heating and stirring.
-
Add a solution of sodium hydroxide (e.g., 40 g in 100 mL of water).
-
Cool the resulting solution in an ice-salt bath to below 5 °C.
-
-
Diazotization of Anthranilic Acid:
-
In a separate beaker, suspend anthranilic acid (e.g., 137 g) in water (e.g., 500 mL) and add concentrated hydrochloric acid (e.g., 200 mL).
-
Cool the mixture to below 5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (e.g., 69 g in 280 mL of water) to the anthranilic acid suspension, maintaining the temperature below 5 °C. The addition should be controlled to ensure the reaction mixture gives an immediate blue color with starch-iodide paper.
-
-
Formation of 2,2'-Dithiosalicylic Acid:
-
Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature. Nitrogen gas will evolve.
-
Once the gas evolution ceases, acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Filter the precipitated crude 2,2'-dithiosalicylic acid and wash it with water.
-
-
Purification:
-
To remove excess sulfur, dissolve the crude product in a boiling solution of anhydrous sodium carbonate (e.g., 60 g in 2 L of water).
-
Filter the hot solution to remove any insoluble impurities.
-
Reprecipitate the 2,2'-dithiosalicylic acid from the hot filtrate by adding concentrated hydrochloric acid.
-
Filter the purified product, wash with cold water, and dry.
-
For further purification, recrystallization from a mixture of 95% ethanol and water can be performed.
-
Workflow for the Synthesis of 2,2'-Dithiosalicylic Acid
Caption: Workflow for the synthesis of 2,2'-dithiosalicylic acid.
Applications in Research and Drug Development
This compound, particularly the 2,2'-isomer, serves as a versatile intermediate in various chemical and pharmaceutical applications.
-
Pharmaceutical Intermediate: It is a precursor in the synthesis of more complex drug molecules. Notably, it has been used in the preparation of a new class of anti-HIV-1 agents.[6]
-
Sulfhydryl Modifying Reagent: The disulfide bond in this compound can be cleaved under reducing conditions, making it useful as a sulfhydryl modifying reagent in biochemical research.[3]
-
Coordination Chemistry and Material Science: 2,2'-Dithiosalicylic acid can act as a chelating agent, forming stable complexes with various metal ions. This property is utilized in the development of metal-based drugs and in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and catalysis.[6]
-
Industrial Applications: It is also used as an intermediate in the production of dyes, fungicides, and photoinitiators.[7]
Biological Activity and Signaling Pathways
While specific signaling pathways directly involving this compound isomers are not extensively documented, the well-established role of salicylic acid in plant and animal physiology provides a framework for potential biological activities. Salicylic acid is a key signaling molecule in plant defense against pathogens. It is plausible that this compound, as a derivative, could modulate these or other signaling pathways.
The structural isomerism of this compound is expected to play a crucial role in its biological activity. Different spatial arrangements of the functional groups will lead to varied interactions with biological targets such as enzymes and receptors. For instance, the distinct positioning of the carboxyl and hydroxyl groups in the 2,2'-, 3,3'-, 4,4'-, and 5,5'- isomers could result in different binding affinities and pharmacological effects.
Logical Relationship of Isomerism to Biological Activity
Caption: Isomerism dictates the structure and thus the biological activity.
Future Directions
The existing body of research on this compound is heavily skewed towards the 2,2'-isomer. Future research should focus on the synthesis and characterization of the other isomers (3,3'-, 4,4'-, and 5,5'-). A thorough investigation into the biological activities of all isomers is warranted to explore their potential as therapeutic agents. Elucidating the specific signaling pathways modulated by these compounds could open new avenues for drug discovery and development. Furthermore, detailed studies on their mechanisms of action will be crucial for translating these promising molecules into clinical applications.
References
- 1. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. sfdchem.com [sfdchem.com]
- 4. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Dithiosalicylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2'-dithiosalicylic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the molecular characteristics influencing its solubility behavior.
Introduction to Dithiosalicylic Acid
2,2'-Dithiosalicylic acid (DTSA), also known as 2,2'-dithiodibenzoic acid, is a dimeric derivative of salicylic acid where two salicylic acid molecules are linked by a disulfide bond. It is a yellow to brown crystalline powder.[1][2][3] DTSA serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and as a chelating agent in coordination chemistry.[1][4] Its solubility is a critical parameter for its application in synthesis, formulation, and analytical method development.
Solubility Profile
Extensive searches of chemical databases and scientific literature indicate a lack of specific quantitative solubility data for this compound. However, a consistent qualitative solubility profile has been established. DTSA's solubility is primarily dictated by its molecular structure, which includes two polar carboxylic acid groups and a larger, less polar aromatic disulfide backbone.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility Description | Citations |
| Polar Protic | Water | Insoluble | [5][6][7] |
| Methanol | Slightly Soluble | [5] | |
| Ethanol | Readily Soluble | [4] | |
| Polar Aprotic | Acetone | Readily Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble | [4][5] | |
| Dimethylformamide (DMF) | Soluble (especially when heated) | [8] | |
| Non-Polar/Weakly Polar | Dichloromethane | Insoluble | [7] |
| Diethyl Ether | Insoluble | [7] | |
| Benzene | Insoluble | [7] |
The principle of "like dissolves like" generally applies to the solubility of DTSA. Its solubility in polar aprotic solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions. The solubility in polar protic solvents like ethanol is facilitated by hydrogen bonding with the carboxylic acid groups. Its insolubility in water is likely due to the large hydrophobic aromatic structure outweighing the hydrophilic character of the two carboxylic acid groups.[4] The disulfide bridge also contributes to the molecule's rigidity and crystallinity, which can impact its solubility.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, researchers can employ the following standard laboratory procedure to determine the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement of solid compounds.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
2,2'-Dithiosalicylic acid (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: this compound acting as a bidentate ligand.
Caption: General experimental workflow using this compound.
Conclusion
References
- 1. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 2. 2,2'-dithiodibenzoic acid [chembk.com]
- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2,2'-Dithiosalicylic acid CAS#: 119-80-2 [m.chemicalbook.com]
- 6. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2'-Dithiosalicylic acid, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 8. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Historical Synthesis of Dithiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methods for 2,2'-dithiosalicylic acid, a pivotal intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. This document provides a detailed overview of the core synthetic strategies, complete with experimental protocols and quantitative data to facilitate comparison and understanding.
Introduction
2,2'-Dithiosalicylic acid, also known as 2,2'-dithiodibenzoic acid, is an organic compound with the formula (C₆H₄(CO₂H)S)₂. Historically, its synthesis has been of significant interest due to its utility as a precursor to thiosalicylic acid, a valuable building block in organic synthesis.[1] The primary historical methods for preparing dithiosalicylic acid revolve around two main strategies: the diazotization of anthranilic acid followed by reaction with a sulfur-donating agent, and the oxidation of thiosalicylic acid. This guide will delve into the specifics of these approaches, providing a comparative analysis of their yields, purity, and procedural details.
Synthesis via Diazotization of Anthranilic Acid
The most well-documented and historically significant method for synthesizing this compound begins with the diazotization of anthranilic acid.[2][3] This versatile approach has been refined over the years, employing different sulfur sources to achieve the desired disulfide bridge.
Reaction with Sodium Disulfide
A classic and robust method involves the reaction of diazotized anthranilic acid with an alkaline solution of sodium disulfide.[2] This procedure has been a staple in organic synthesis for its reliability.
Experimental Protocol:
-
Preparation of Sodium Disulfide Solution: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) and powdered sulfur in water is heated until the sulfur dissolves. A solution of sodium hydroxide is then added, and the mixture is cooled.[2]
-
Diazotization of Anthranilic Acid: Anthranilic acid is suspended in water and concentrated hydrochloric acid, then cooled to approximately 6°C. A solution of sodium nitrite is added slowly while maintaining a low temperature (below 5°C) to form the diazonium salt.[2][4]
-
Formation of this compound: The cold diazonium salt solution is then added to the chilled sodium disulfide solution. The reaction mixture is allowed to warm to room temperature, during which nitrogen gas evolves.[2]
-
Isolation and Purification: The this compound is precipitated by acidifying the solution with concentrated hydrochloric acid. The crude product is filtered and washed with water. To remove excess sulfur, the precipitate is dissolved in a hot sodium carbonate solution and filtered. The this compound is then reprecipitated with hydrochloric acid, filtered, and dried.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Anthranilic Acid | [2] |
| Key Reagents | Sodium Nitrite, Sodium Disulfide | [2] |
| Yield | 71-84% | [2] |
| Melting Point | 162-163°C (crude), 163-164°C (recrystallized) | [2] |
Logical Workflow:
Caption: Synthesis of this compound from Anthranilic Acid.
Reaction with Liquid Sulfur Dioxide
A more modern variation on the diazotization route involves the use of liquid sulfur dioxide in the presence of a catalyst. This method is reported to offer high yields and product purity with the advantage of reduced wastewater production.[5][6]
Experimental Protocol:
-
Diazotization: Anthranilic acid is diazotized with sodium nitrite and hydrochloric acid at a temperature of 0-10°C to produce the diazonium solution.[5][7]
-
Reaction with Sulfur Dioxide: In a separate reactor, water, a catalyst (e.g., copper sulfate), and a co-catalyst (e.g., potassium iodide) are added and cooled to between -20°C and -10°C. The diazonium solution and liquid sulfur dioxide are then added.[6]
-
Thermal Treatment and Isolation: The reaction mixture is held at a low temperature for 0.5 to 3 hours, then heated to 80-100°C for 0.5 to 2 hours. After cooling, the 2,2'-dithiosalicylic acid product is isolated by filtration.[5][6]
Quantitative Data:
| Parameter | Example 1[6] | Example 2[5] | Example 3[5] | Example 4[5] |
| Starting Material | Anthranilic Acid | Anthranilic Acid | Anthranilic Acid | Anthranilic Acid |
| Catalyst/Co-catalyst | CuSO₄ / KI | Various | Various | Various |
| Yield | 72.5% | 93.3% | 86.6% | 81.3% |
| Purity (HPLC) | 83.7% | 96.1% | 81.5% | 79.5% |
Synthesis via Oxidation of Thiosalicylic Acid
An alternative historical approach to this compound is the oxidative coupling of 2-mercaptosalicylic acid (thiosalicylic acid). This method is conceptually straightforward, involving the formation of a disulfide bond from two thiol groups.
Oxidation with Mild Oxidizing Agents
This synthesis route generally employs mild oxidizing agents, such as hydrogen peroxide, under alkaline conditions.[8] The reaction is based on the ready oxidation of the thiol group in thiosalicylic acid.[9]
Experimental Protocol (General):
-
Dissolution: Thiosalicylic acid is dissolved in an alkaline aqueous solution.
-
Oxidation: A mild oxidizing agent, such as hydrogen peroxide, is added to the solution. The reaction is typically carried out at a controlled temperature.
-
Isolation: The resulting this compound is precipitated by acidification of the reaction mixture and can be collected by filtration.
Logical Workflow:
Caption: Oxidation of Thiosalicylic Acid to this compound.
Conclusion
The historical synthesis of this compound is primarily dominated by the diazotization of anthranilic acid, a method that has proven to be both high-yielding and adaptable. Variations using different sulfur sources, such as sodium disulfide and liquid sulfur dioxide, have been developed to optimize yield, purity, and environmental impact. The oxidation of thiosalicylic acid represents a more direct but less commonly cited historical route. For researchers and professionals in drug development, a thorough understanding of these foundational synthetic methods provides a crucial context for the production and application of this important chemical intermediate.
References
- 1. JPH11140045A - Production of thiosalicylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 5. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 6. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 7. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
The Discovery and Synthesis of Dithiosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and first reported synthesis of dithiosalicylic acid (2,2'-dithiodibenzoic acid). It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound, a dimeric derivative of salicylic acid containing a disulfide bridge, first emerged in the early 20th century from research into sulfur-containing analogues of salicylic acid.[1] While the specific discoverer remains undocumented, the compound has since become a valuable intermediate in various fields, including coordination chemistry, pharmaceuticals, and materials science.[1][2] This guide focuses on the foundational synthetic routes that enabled the initial investigation and subsequent application of this molecule.
The First Reported Synthesis: A Two-Step Process from Anthranilic Acid
The most historically significant and widely cited method for the initial preparation of this compound commences with the diazotization of anthranilic acid, followed by the introduction of a sulfur moiety.[3][4][5][6][7] This process can be broadly categorized into two primary approaches depending on the sulfur source employed: reaction with sodium disulfide or with liquid sulfur dioxide in the presence of a catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported in early and optimized synthetic protocols for this compound.
| Parameter | Value | Source |
| Reactants | ||
| Anthranilic Acid | Starting Material | [3][4][5][6][7] |
| Sodium Nitrite | Diazotizing Agent | [3][4][5][6] |
| Hydrochloric Acid | Acid Catalyst | [3][4][5][6] |
| Sodium Disulfide or Liquid SO₂ | Sulfur Source | [3][4][5][6][8] |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 10°C | [3][4][6] |
| Sulfuration Temperature (liquid SO₂) | -20 to -10°C | [3][4][6] |
| Thermal Treatment (liquid SO₂) | 80 - 100°C | [3][4][6] |
| Yield and Purity | ||
| Yield (from liquid SO₂) | 86.6% - 93.3% | [4][6] |
| Purity (from liquid SO₂) | 81.5% - 96.1% | [4][6] |
| Yield (from Sodium Disulfide) | 86% | [5] |
| Physical Properties | ||
| Melting Point | ~220-222°C or 287-290°C | [1][3] |
| Appearance | White to off-white or brown crystalline powder | [1][3][5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two primary historical synthesis routes of this compound from anthranilic acid.
Synthesis via Diazotization and Reaction with Sodium Disulfide
This method involves the formation of a diazonium salt from anthranilic acid, which is then reacted with an alkaline solution of sodium disulfide.
Step 1: Diazotization of Anthranilic Acid
-
In a suitable reaction vessel, dissolve anthranilic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to a temperature between 0°C and 5°C using an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled anthranilic acid solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.
-
After the addition is complete, stir the resulting solution for a short period to ensure the completion of the diazotization reaction.
Step 2: Formation of this compound
-
In a separate vessel, prepare an alkaline sodium disulfide solution.
-
Slowly add the previously prepared diazonium salt solution to the alkaline sodium disulfide solution, ensuring the temperature is maintained below 5°C.
-
Allow the reaction mixture to warm to room temperature. The evolution of nitrogen gas should be observed.
-
Once the nitrogen evolution ceases, acidify the mixture with concentrated hydrochloric acid.
-
The resulting precipitate of this compound is then collected by filtration and washed with water.
Step 3: Purification
-
The crude product can be purified by dissolving it in a hot aqueous solution of sodium carbonate.
-
Filter the hot solution to remove any insoluble impurities.
-
Reprecipitate the this compound by adding concentrated hydrochloric acid to the filtrate.
-
Collect the purified product by filtration, wash with cold water, and dry under a vacuum.[5]
Synthesis via Diazotization and Reaction with Liquid Sulfur Dioxide
This alternative and often higher-yielding method utilizes liquid sulfur dioxide as the sulfur source in the presence of a catalyst.
Step 1: Diazotization of Anthranilic Acid
-
To a reaction kettle, add water, anthranilic acid, and hydrochloric acid (30-36% mass concentration). Stir until all solids are dissolved.
-
Cool the reaction mixture to between 0°C and 10°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction.
-
After the addition is complete, maintain the temperature and continue to stir until the reaction is complete, which can be monitored by tracking the disappearance of the starting material.
Step 2: Sulfuration with Liquid Sulfur Dioxide
-
In a separate reaction kettle, add water, a catalyst (e.g., a copper salt), and a co-catalyst.
-
Cool this mixture to a temperature between -20°C and -10°C.
-
Simultaneously add the diazonium salt solution from Step 1 and liquid sulfur dioxide to the cooled catalyst mixture.
-
Maintain the reaction at this low temperature for 0.5 to 3 hours.
-
After the initial reaction period, raise the temperature to between 80°C and 100°C and hold for 0.5 to 2 hours.
-
Finally, cool the reaction mixture to below 50°C.
Step 3: Isolation of the Product
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from anthranilic acid.
Caption: Synthesis of this compound from Anthranilic Acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (2,2-Dithiolbenzoic Acid) | Triaim Enterprise [triaimenterprise.com]
- 3. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 4. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 5. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 6. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 7. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of organosulfur compounds centered around the dithiosalicylic acid core. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their potential therapeutic applications. The guide includes detailed experimental protocols for key synthesis and biological evaluation methods, quantitative data presented in structured tables for comparative analysis, and visualizations of relevant chemical pathways and experimental workflows.
Introduction to this compound and Related Organosulfur Compounds
This compound, specifically the 2,2'-dithiobis(benzoic acid) isomer, is an organosulfur compound characterized by a disulfide linkage connecting two salicylic acid moieties.[1][2] This structural feature imparts unique chemical and biological properties, making it and its derivatives subjects of interest in medicinal chemistry and materials science.[2][3] These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[4][5] The presence of both carboxyl and disulfide functionalities allows for a variety of chemical modifications, leading to a diverse range of derivatives with potential biological activities, including antimicrobial and anticancer properties.[1][6]
This guide will explore the synthesis of 2,2'-dithiosalicylic acid and related compounds, delve into their chemical characteristics, and provide a detailed account of their known biological activities and potential mechanisms of action.
Synthesis of this compound and Its Derivatives
The primary synthetic route to 2,2'-dithiosalicylic acid starts from anthranilic acid.[4][7][8] Several methods have been reported, with the most common involving diazotization of anthranilic acid followed by reaction with a sulfur source.[7][8]
General Synthesis of 2,2'-Dithiosalicylic Acid
A widely used method involves the diazotization of anthranilic acid with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium disulfide or a similar sulfur-containing reagent.[9][10] An alternative approach involves the reaction of the diazonium salt with liquid sulfur dioxide in the presence of a catalyst.[8][11]
Synthesis of Dithiobisbenzamide Derivatives
Derivatives such as dithiobisbenzamides can be synthesized from 2,2'-dithiosalicylic acid by reacting it with ammonia or various amines under different conditions, including conventional heating, microwave irradiation, or grinding.[1]
Physicochemical Properties
The physicochemical properties of 2,2'-dithiosalicylic acid and its derivatives are crucial for their application and biological activity. These properties influence their solubility, stability, and ability to interact with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 2,2'-Dithiosalicylic acid | C₁₄H₁₀O₄S₂ | 306.36[2] | 287-290[2] | Brown to off-white powder[2][7] | Insoluble in water; slightly soluble in DMSO and methanol[2] |
| Thiosalicylic acid | C₇H₆O₂S | 154.18[12] | 162-169[12] | Yellow crystalline solid[12] | Slightly soluble in water, ethanol, and diethyl ether[12] |
Biological Activities and Therapeutic Potential
Organosulfur compounds related to this compound have been investigated for a range of biological activities. Their potential as therapeutic agents stems from their ability to interact with various biological targets.
Antimicrobial Activity
While 2,2'-dithiosalicylic acid itself has noted antimicrobial properties, its derivatives, such as 2,2'-dithiobisbenzamides, have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10]
Table of Antibacterial Activity of 2,2'-Dithiobisbenzamide Derivatives [1]
| Compound | Test Bacteria | Zone of Inhibition (mm) |
| 2,2'-bis(carbamoyl)diphenyl disulfide | S. aureus | 12 |
| B. cereus | 10 | |
| E. coli | 11 | |
| 2,2'-bis(ethylcarbamoyl)diphenyl disulfide | S. aureus | 14 |
| B. cereus | 12 | |
| E. coli | 13 | |
| 2,2'-bis(benzylcarbamoyl)diphenyl disulfide | S. aureus | 15 |
| B. cereus | 13 | |
| E. coli | 14 |
Anticancer Activity
While direct evidence for the anticancer activity of this compound is limited, related organosulfur and organoselenium compounds have shown significant potential.[6][13] For instance, the organoselenium compound Ebselen, which shares some structural similarities, has been investigated for its antiproliferative effects.[14] The mechanism of action for some anticancer organosulfur compounds involves the induction of apoptosis and cell cycle arrest.[6][12]
Anti-inflammatory Activity
The anti-inflammatory properties of salicylic acid are well-documented and are partly attributed to the inhibition of the NF-κB signaling pathway.[15][16] Organosulfur compounds, in general, are known to exert anti-inflammatory effects by downregulating pro-inflammatory mediators and inhibiting NF-κB.[7][9] While direct studies on this compound are scarce, its structural relationship to salicylic acid suggests a potential for similar mechanisms.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of related compounds, several potential mechanisms can be proposed.
Inhibition of NF-κB Signaling
Given that many organosulfur compounds and salicylic acid itself can inhibit the NF-κB pathway, it is plausible that this compound and its derivatives may also exert their anti-inflammatory and potentially anticancer effects through this mechanism.[9][15][17]
Proposed inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis
The anticancer activity of some organosulfur compounds is linked to their ability to induce programmed cell death, or apoptosis.[6][12] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,2'-dithiosalicylic acid and for conducting key biological assays.
Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid[10]
Materials:
-
[carboxyl-14C]anthranilic acid (or unlabeled anthranilic acid)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sodium disulfide
-
Anhydrous sodium carbonate
-
Water
-
Ether
Procedure:
-
Prepare a solution of the diazonium derivative by dissolving anthranilic acid in water and concentrated hydrochloric acid at 5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Slowly add the resulting diazonium solution to an alkaline sodium disulfide solution, keeping the temperature below 5°C.
-
Allow the mixture to warm to room temperature.
-
After the evolution of nitrogen ceases, add concentrated hydrochloric acid to precipitate the 2,2'-dithiosalicylic acid.
-
Filter the precipitate and wash with water.
-
For purification, dissolve the precipitate in a hot solution of anhydrous sodium carbonate in water and filter while hot.
-
Reprecipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid.
-
Filter the product, wash with cold water and ether, and dry under vacuum.
Workflow for the synthesis of 2,2'-dithiosalicylic acid.
MTT Assay for Cell Viability and Cytotoxicity[6][7][9][11]
Materials:
-
Cells to be tested
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Workflow for the MTT assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[5][13]
Materials:
-
Bacterial strain to be tested
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Test compound
-
96-well microplate
-
Inoculum of the bacterial strain standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound and its related organosulfur compounds represent a promising class of molecules with diverse biological activities. While their synthesis is well-established, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To guide the design of more potent and selective derivatives.[18][19]
-
Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and toxicity studies: To evaluate their therapeutic potential in animal models of disease.
This guide provides a solid foundation for researchers and drug development professionals to explore the potential of this fascinating class of organosulfur compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2,2'-Dithiosalicylic acid CAS#: 119-80-2 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 9. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalsciencebooks.info [globalsciencebooks.info]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of Dithiosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dithiosalicylic acid (also known as 2,2'-dithiodibenzoic acid). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.
Introduction
This compound is a disulfide-containing derivative of salicylic acid. Its structure, comprising two benzoic acid moieties linked by a disulfide bridge, imparts unique chemical and physical properties. Accurate spectroscopic characterization is paramount for its application in various scientific domains, including medicinal chemistry and materials science. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly accessible, fully detailed ¹H and ¹³C NMR spectra for this compound are limited, data from commercial suppliers and databases indicate their availability[1]. The expected spectral features are based on the molecular structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 2H | -COOH |
| ~8.1 | Doublet | 2H | Ar-H |
| ~7.7 | Triplet | 2H | Ar-H |
| ~7.5 | Doublet | 2H | Ar-H |
| ~7.3 | Triplet | 2H | Ar-H |
Note: Predicted values are based on the analysis of related structures like salicylic acid and other substituted benzoic acids. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~140 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~133 | Ar-CH |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
Note: Predicted values are based on the analysis of related structures. The chemical shifts are referenced to a standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3100 | - | O-H Stretch (Carboxylic Acid) | [2] |
| 2600 | - | O-H Stretch (Carboxylic Acid, H-bonded) | [2] |
| 1675 | Strong | C=O Stretch (Carboxylic Acid) | [2] |
| 1450 | - | C=C Stretch (Aromatic Ring) | [2] |
| 1250 | - | C-O Stretch (Carboxylic Acid) | [2] |
| ~500-540 | Weak | S-S Stretch (Disulfide) | Theoretical |
Note: The disulfide (S-S) stretch is often weak and can be difficult to observe in an IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Wavelength (λmax) (nm) | Solvent | Electronic Transition | Reference |
| 200 - 290 | Common organic solvents (e.g., Ethanol, Methanol) | π → π* | [3] |
Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent and the pH of the solution.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum is as follows:
-
Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
UV-Vis Spectroscopy
A general protocol for UV-Vis spectroscopic analysis is as follows:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Record the UV-Vis spectrum of each of the diluted samples over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for FT-IR spectroscopy.
References
potential applications of dithiosalicylic acid in materials science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiosalicylic acid, a disulfide-containing aromatic carboxylic acid, is emerging as a versatile building block in the field of materials science. Its unique chemical structure, featuring two carboxylic acid groups and a disulfide bond, imparts a range of desirable properties to polymers and other materials. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of advanced materials. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the innovative potential of this compound.
Core Applications and Material Properties
This compound has demonstrated utility in a variety of materials science applications, primarily due to its ability to act as a monomer in polymerization reactions, a crosslinking agent, a surface modifier for nanoparticles, and a functional component in stimuli-responsive systems.
Polyamides and Other Polymers
This compound can be used as a monomer in the synthesis of polyamides and other polymers. The incorporation of the disulfide bond into the polymer backbone can introduce unique thermal and mechanical properties, as well as stimuli-responsive behavior. While specific quantitative data for polyamides synthesized directly from this compound is limited in publicly available literature, research on related aromatic polyamides provides insights into their potential performance. For instance, aromatic polyamides are known for their high thermal stability and mechanical strength.
A notable application of this compound in polymer modification is in the synthesis of modified alkyd resins. By partially replacing phthalic anhydride with 2,2'-dithiosalicylic acid, researchers have developed resins with enhanced physical, mechanical, and chemical properties, as well as antibacterial activity.[1]
Table 1: Properties of Alkyd Resins Modified with this compound [1]
| Property | Unmodified Alkyd Resin | Modified Alkyd Resin (with this compound) |
| Viscosity (Poise) | Lower | Higher |
| Drying Time (hours) | Shorter | Longer |
| Chemical Resistance (Acid) | Moderate | Improved |
| Chemical Resistance (Alkali) | Moderate | Improved |
| Antibacterial Activity | Low | Promising |
Photoinitiators for Polymers and Coatings
Nanoparticle Synthesis and Functionalization
Thiol-containing molecules like this compound and its reduced form, thiosalicylic acid, are excellent capping and functionalizing agents for nanoparticles, particularly those made of noble metals like gold and silver. The thiol group forms a strong bond with the nanoparticle surface, preventing aggregation and allowing for further functionalization. For instance, thiosalicylic acid has been used as both a reducing and capping agent in the synthesis of silver nanoparticles.[3] Similarly, it has been used to stabilize gold nanoparticles.[4] The carboxylic acid groups of this compound provide a handle for attaching other molecules, making these functionalized nanoparticles suitable for applications in areas like diagnostics and drug delivery.
Corrosion Inhibition
The sulfur atoms and aromatic rings in this compound make it a candidate for corrosion inhibition applications. Organic compounds containing these functional groups can adsorb onto a metal surface, forming a protective layer that inhibits corrosion. While specific quantitative data on the corrosion inhibition efficiency of this compound is limited, the general mechanism involves the formation of a barrier layer that prevents corrosive agents from reaching the metal surface.
Stimuli-Responsive Materials and Controlled Release Systems
The disulfide bond in this compound is susceptible to cleavage under reducing conditions, such as those found inside cells. This property makes it a valuable component in the design of stimuli-responsive materials for applications like controlled drug delivery. For example, a drug can be attached to a polymer or nanoparticle via a linker containing a disulfide bond. The drug will remain tethered in an oxidizing environment but will be released upon entering a reducing environment, such as the cytoplasm of a cell. This targeted release mechanism can improve the efficacy of therapeutic agents and reduce side effects.
Experimental Protocols
Synthesis of 2,2'-Dithiosalicylic Acid
A common method for the synthesis of 2,2'-dithiosalicylic acid involves the diazotization of anthranilic acid followed by reaction with a disulfide source.[1][2]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium disulfide (or sodium sulfide and sulfur)
-
Sodium carbonate
-
Glacial acetic acid (for reduction to thiosalicylic acid, if desired)
-
Zinc dust (for reduction to thiosalicylic acid, if desired)
Procedure:
-
Diazotization: Dissolve anthranilic acid in a cooled solution of hydrochloric acid and water. Slowly add a solution of sodium nitrite while maintaining a low temperature (typically below 5 °C) to form the diazonium salt.
-
Disulfide Formation: In a separate vessel, prepare a solution of sodium disulfide. Slowly add the diazonium salt solution to the sodium disulfide solution, again keeping the temperature low. Nitrogen gas will be evolved.
-
Precipitation and Purification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid. The precipitate can be purified by dissolving it in a sodium carbonate solution, filtering to remove any elemental sulfur, and then re-precipitating with acid.[1]
-
Washing and Drying: The purified precipitate is then filtered, washed with water, and dried.
Modification of Alkyd Resin with 2,2'-Dithiosalicylic Acid[1]
Materials:
-
Soya oil
-
Pentaerythritol
-
Phthalic anhydride
-
2,2'-Dithiosalicylic acid
-
Xylene (as azeotroping solvent)
Procedure:
-
Reaction Setup: Charge the soya oil, pentaerythritol, phthalic anhydride, and 2,2'-dithiosalicylic acid into a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap filled with xylene.
-
Esterification: Heat the mixture to a temperature that allows for the removal of water of esterification as an azeotrope with xylene (typically around 220-240 °C).
-
Monitoring: Monitor the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been removed.
-
Resin Isolation: Once the reaction is complete, cool the mixture and remove the xylene under reduced pressure to obtain the modified alkyd resin.
Visualizations
Below are diagrams illustrating key processes and concepts related to the application of this compound in materials science.
Conclusion
This compound presents a compelling platform for the development of advanced materials with tailored properties. Its disulfide linkage and bifunctional carboxylic acid nature enable its use in a wide array of applications, from reinforcing polymers to creating sophisticated drug delivery systems. While further research is needed to fully quantify the performance of materials derived from this compound in all its potential applications, the existing body of work highlights its significant promise. This technical guide serves as a foundational resource for scientists and researchers poised to unlock the full potential of this versatile molecule in materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 3. [PDF] Bifunctional Role of Thiosalicylic Acid in the Synthesis of Silver Nanoparticles | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and characterization of thiosalicylic acid stabilized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dithiosalicylic Acid as a Sulfhydryl Modifying Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiosalicylic acid (DTSA), specifically the 2,2'-isomer, is a symmetrical disulfide-containing aromatic carboxylic acid. It serves as a valuable tool for the modification and quantification of free sulfhydryl groups (-SH) in peptides, proteins, and other biological molecules. The core principle of its application lies in a thiol-disulfide exchange reaction. In this reaction, a free thiol from the sample attacks the disulfide bond of DTSA, leading to the formation of a mixed disulfide and the release of one molecule of thiosalicylic acid (2-mercaptobenzoic acid) for each sulfhydryl group modified. The released thiosalicylate can be quantified spectrophotometrically, allowing for the determination of the initial sulfhydryl concentration.
These application notes provide detailed protocols for the use of 2,2'-dithiosalicylic acid as a sulfhydryl modifying reagent, guidance on data interpretation, and examples of its potential applications in research and drug development.
Principle of Reaction
The reaction between a free sulfhydryl group (R-SH) and 2,2'-dithiosalicylic acid is a disulfide exchange reaction. The thiolate anion (R-S⁻) acts as a nucleophile, attacking the disulfide bond of DTSA. This results in the formation of a mixed disulfide between the molecule of interest and thiosalicylic acid, and the release of a molecule of 2-mercaptobenzoic acid (thiosalicylic acid).
Caption: Reaction of DTSA with a protein sulfhydryl group.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Reagent | 2,2'-Dithiosalicylic acid (DTSA) | |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Appearance | Brown powder | [2] |
| Released Product | 2-Mercaptobenzoic acid | |
| Molecular Formula | C₇H₆O₂S | [3] |
| Molecular Weight | 154.19 g/mol | [3] |
| Spectrophotometric Data | ||
| λmax (in alcohol) | 220 nm | [3] |
| Molar Extinction Coefficient (ε) at 220 nm | 15,136 M⁻¹cm⁻¹ (log ε = 4.18) | [3] |
Experimental Protocols
Protocol 1: Quantification of Total Free Sulfhydryls in a Protein Sample
This protocol is adapted from the well-established method using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[4]. Note: It is recommended to validate this adapted protocol for your specific protein and experimental conditions.
Materials:
-
2,2'-Dithiosalicylic acid (DTSA)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample of interest
-
Cysteine or Glutathione (for standard curve)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Preparation of Reagents:
-
DTSA Stock Solution (10 mM): Dissolve 3.06 mg of DTSA in 1 mL of a suitable organic solvent (e.g., DMSO) and then dilute with the Reaction Buffer. Note: Solubility of DTSA in aqueous buffers may be limited. Prepare fresh.
-
Sulfhydryl Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of cysteine or glutathione in the Reaction Buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the sulfhydryl standard in the Reaction Buffer to generate a standard curve (e.g., 0, 25, 50, 100, 150, 200 µM).
-
-
Sample Preparation:
-
Dissolve the protein sample in the Reaction Buffer to a known concentration (e.g., 1-10 µM).
-
-
Reaction:
-
In a microplate or cuvette, mix the protein sample or standard with the DTSA solution. A typical starting point is a 10-fold molar excess of DTSA to the estimated sulfhydryl concentration.
-
For a 1 mL reaction in a cuvette:
-
900 µL of protein sample or standard
-
100 µL of 10 mM DTSA stock solution
-
-
Incubate the reaction at room temperature for 15-30 minutes, protected from light. Monitor the reaction progress by taking absorbance readings at 220 nm at different time points to ensure the reaction has reached completion.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 220 nm. Use the Reaction Buffer containing the same concentration of DTSA as a blank.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of sulfhydryl groups in the protein sample using the standard curve.
-
Alternatively, use the Beer-Lambert law (A = εcl) to calculate the concentration of released thiosalicylate, where:
-
A = Absorbance at 220 nm
-
ε = Molar extinction coefficient of thiosalicylic acid (15,136 M⁻¹cm⁻¹)[3]
-
c = Concentration of sulfhydryl groups (M)
-
l = Path length of the cuvette (cm)
-
-
Protocol 2: Monitoring the Kinetics of Sulfhydryl Modification
This protocol allows for the determination of the reactivity of specific cysteine residues.
Materials:
-
Same as Protocol 1.
Procedure:
-
Setup:
-
Equilibrate the protein sample and DTSA solution to the desired reaction temperature in the spectrophotometer.
-
-
Reaction Initiation:
-
Add a specific concentration of DTSA to the protein solution in a cuvette and mix rapidly.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at 220 nm over time. The time scale will depend on the reactivity of the sulfhydryl group(s) (from seconds to hours).
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
By performing the experiment at different concentrations of DTSA, the pseudo-first-order rate constant (k_obs) can be determined. A plot of k_obs versus DTSA concentration will yield the second-order rate constant for the modification.
-
Mandatory Visualizations
Caption: Workflow for quantifying protein sulfhydryls using DTSA.
Caption: Using DTSA to probe redox-sensitive cysteines in signaling.
Applications in Research and Drug Development
-
Quantification of Free Thiols: DTSA can be used to determine the number of accessible cysteine residues in a purified protein or peptide. This is crucial for protein characterization and for assessing the efficiency of reduction reactions.
-
Enzyme Active Site Probing: If a cysteine residue is present in the active site of an enzyme, modification with DTSA may lead to a loss of activity. This can be used to identify essential cysteine residues and to study the accessibility of the active site.
-
Studying Protein Conformation: The reactivity of cysteine residues to DTSA can be influenced by the protein's three-dimensional structure. Changes in protein conformation, induced by ligand binding or environmental factors, can be monitored by observing changes in the rate or extent of sulfhydryl modification.
-
Analysis of Redox Signaling: Cysteine residues are often targets of reversible oxidation in response to cellular redox signals. DTSA can be used to quantify the pool of reduced, accessible cysteines under different cellular conditions, providing insights into the redox state of specific proteins.
Limitations and Considerations
-
Specificity: While DTSA is relatively specific for sulfhydryl groups, reactions with other nucleophilic amino acid side chains may occur under certain conditions (e.g., very high pH).
-
Steric Hindrance: Cysteine residues that are buried within the protein structure or are sterically hindered may not be accessible to DTSA. Denaturing conditions may be required to quantify the total number of cysteines.
-
Reagent Stability: DTSA solutions should be prepared fresh and protected from light to minimize degradation.
-
Interference: Compounds in the sample that absorb at 220 nm will interfere with the measurement. Appropriate controls are essential.
-
Molar Extinction Coefficient: The provided molar extinction coefficient for thiosalicylic acid was determined in alcohol[3]. It is advisable to experimentally determine the molar extinction coefficient in the specific buffer system being used for the most accurate quantification.
By providing a robust method for the modification and quantification of sulfhydryl groups, 2,2'-dithiosalicylic acid serves as a valuable reagent for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.
References
Application Note & Protocol: Synthesis of Polyamides Incorporating Disulfide Bonds
Introduction
Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of dynamic covalent bonds, such as disulfide linkages, into the polyamide backbone is a promising strategy for developing advanced materials with tunable properties like degradability, self-healing capabilities, and stimulus-responsiveness. While a specific, standardized protocol for the direct use of dithiosalicylic acid in polyamide synthesis is not extensively documented in current literature, the synthesis of polyamides containing disulfide bonds can be achieved using other dicarboxylic acids featuring this functional group. This document provides a detailed protocol for the synthesis of polyamides with disulfide bonds, using 4,4′-dithiodibutyric acid as a representative monomer, a method that can be adapted by researchers interested in exploring similar monomers.[1][2][3][4]
This application note is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characterization of functional polyamides.
Key Applications
The introduction of disulfide bonds into the polyamide backbone opens up a range of potential applications, including:
-
Degradable Polymers: The disulfide bond can be cleaved under specific reducing conditions, allowing for controlled degradation of the polymer.[2][4]
-
Self-Healing Materials: The reversible nature of the disulfide bond can enable the polymer to self-repair after damage.[1][2][3][4]
-
Stimuli-Responsive Drug Delivery: Polymers that degrade in response to specific biological triggers, such as the reducing environment within cells, can be designed for targeted drug release.
-
Advanced Coatings and Adhesives: The dynamic nature of the disulfide bond can be utilized to create smart coatings and adhesives with tunable properties.[5]
Experimental Protocol: Synthesis of Polyamide with Disulfide Bonds
This protocol details the synthesis of a polyamide via melt polycondensation of a disulfide-containing dicarboxylic acid (4,4′-dithiodibutyric acid) and a diamine.
Materials
-
4,4′-Dithiodibutyric acid (DTDBA)
-
Diamine (e.g., Priamine™ 1074 or 1075, bio-based diamines)[2][4]
-
Sebacic acid (for synthesis of a reference polyamide without disulfide bonds)[4]
-
Nitrogen gas (inert atmosphere)
-
Solvents for purification and analysis (e.g., chloroform)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
-
Standard laboratory glassware
Procedure
-
Monomer Preparation: Accurately weigh equimolar amounts of 4,4′-dithiodibutyric acid and the chosen diamine.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas for at least 15-20 minutes to create an inert atmosphere.
-
Melt Polycondensation:
-
Add the monomers to the reaction flask.
-
Heat the mixture to a temperature sufficient to melt the monomers and initiate the polycondensation reaction (typically in the range of 150-200°C). The exact temperature will depend on the specific monomers used.[4]
-
Stir the molten mixture vigorously under a constant, gentle flow of nitrogen. Water will be evolved as a byproduct of the condensation reaction and removed through the condenser.
-
Continue the reaction for a predetermined period, typically several hours, to allow for the formation of a viscous polymer melt.
-
-
High Vacuum Stage:
-
Once the initial polycondensation is complete, gradually apply a high vacuum to the system while maintaining the reaction temperature.
-
This step is crucial for removing the remaining water and driving the polymerization to completion, thereby increasing the molecular weight of the polyamide.
-
Continue the reaction under vacuum for several more hours until the desired viscosity is achieved.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The resulting solid polyamide can be dissolved in a suitable solvent, such as chloroform.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Filter the precipitated polyamide and wash it several times with the non-solvent to remove any unreacted monomers or oligomers.
-
Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization
The synthesized polyamide should be characterized to determine its chemical structure, molecular weight, and thermal properties using techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the presence of the disulfide bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Data Presentation
The following table provides a representative summary of the kind of quantitative data that would be collected and analyzed for a polyamide containing disulfide bonds (PS) and a reference polyamide without disulfide bonds (PA).
| Polymer | Monomers | Mn (kDa) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp. (°C) |
| PS-1 | DTDBA + Diamine 1 | 15.2 | 1.8 | -13 | N/A | > 300 |
| PA-1 | Sebacic Acid + Diamine 1 | 18.5 | 2.1 | -20 | 93 | > 320 |
| PS-2 | DTDBA + Diamine 2 | 12.8 | 1.9 | -15 | N/A | > 290 |
| PA-2 | Sebacic Acid + Diamine 2 | 16.3 | 2.0 | -22 | 95 | > 315 |
Note: The data in this table is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific monomers and reaction conditions used.[4]
Diagrams
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of polyamides with disulfide bonds.
Signaling Pathway Analogy: Degradation of Disulfide-Containing Polyamide
Caption: Degradation pathway of a disulfide-containing polyamide.
References
Application of Dithiosalicylic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2'-dithiosalicylic acid in the synthesis of pharmaceutical intermediates. The information is intended to guide researchers and professionals in drug development in leveraging this versatile compound for the creation of valuable building blocks for active pharmaceutical ingredients (APIs).
Application Notes
2,2'-Dithiosalicylic acid is a key organic sulfur compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its unique structure, featuring a disulfide bond linking two salicylic acid moieties, allows for diverse chemical transformations, making it a valuable starting material in medicinal chemistry.
One of the primary applications of 2,2'-dithiosalicylic acid is in the synthesis of 1,2-benzisothiazolin-3(2H)-one (BIT) and its derivatives. BIT is a widely used biocide and preservative in pharmaceutical formulations and also serves as a scaffold for the development of new therapeutic agents. The synthesis of BIT from 2,2'-dithiosalicylic acid typically proceeds through the formation of an activated intermediate, such as 2,2'-dithio-bis-benzoyl chloride, followed by cyclization with an amine source.
Furthermore, 2,2'-dithiosalicylic acid has been identified as a starting material for a new class of anti-HIV-1 agents .[1] While specific drug candidates and detailed synthetic pathways in the public domain are limited, this application highlights the potential of 2,2'-dithiosalicylic acid in the development of novel antiviral therapies. The disulfide bond and the carboxylic acid functionalities provide reactive sites for the construction of complex heterocyclic systems that may exhibit antiretroviral activity.
The following sections provide detailed experimental protocols for the synthesis of a key pharmaceutical intermediate from 2,2'-dithiosalicylic acid, along with quantitative data to support the reproducibility of these methods.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithiosalicylic acid via a two-step process.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | Esterification | 2,2'-Dithiosalicylic acid, Dimethyl sulfate | 2,2'-Dithiosalicylic acid dimethyl ester | 95 | Not specified | KR20060124917A |
| 2 | Amidation-Cyclization | 2,2'-Dithiosalicylic acid dimethyl ester, Formamide | 1,2-Benzisothiazolin-3(2H)-one | High (not specified) | High (not specified) | KR20060124917A |
| Alt. 2 | One-pot Amidation-Cyclization | 2,2'-Dithiodibenzoic acid, Acetamide or Urea | 1,2-Benzisothiazolin-3(2H)-one | 90 | Not specified | ResearchGate |
| Alt. 3 | Chlorination and Amidation | 2,2'-dithio-bis-benzoyl chloride, Ammonia | 1,2-Benzisothiazolin-3(2H)-one | 88.5 | Not specified | PrepChem.com |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Dithio-bis-benzoyl chloride
This protocol describes the synthesis of the key intermediate, 2,2'-dithio-bis-benzoyl chloride, from 2,2'-dithiosalicylic acid.
Materials:
-
2,2'-Dithiosalicylic acid
-
Thionyl chloride
-
Methylene chloride (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2,2'-dithiosalicylic acid in an excess of thionyl chloride. Methylene chloride can be used as a solvent if necessary.
-
Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (the evolution of HCl and SO2 gas ceases).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting solid residue is 2,2'-dithio-bis-benzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of 1,2-Benzisothiazolin-3(2H)-one (BIT) from 2,2'-Dithio-bis-benzoyl chloride
This protocol details the synthesis of the pharmaceutical intermediate 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride.
Materials:
-
2,2'-Dithio-bis-benzoyl chloride (from Protocol 1)
-
Methylene chloride
-
Concentrated ammonium hydroxide (NH4OH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L) in a suitable reaction vessel with vigorous stirring.
-
Bubble chlorine gas (239 g, 3.37 moles) through the suspension.
-
Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.
-
Continue stirring the mixture for one hour after the addition is complete.
-
Filter the mixture to collect the solid product.
-
Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated hydrochloric acid with vigorous stirring.
-
Isolate the solid by filtration and wash it on the filter with about 3 L of water.
-
Dry the product in vacuo at 30°C to obtain 1,2-benzisothiazolin-3(2H)-one. The reported yield is 902 g (88.5%).
Protocol 3: One-pot Synthesis of 1,2-Benzisothiazolin-3(2H)-one (BIT) from 2,2'-Dithiodibenzoic Acid
This protocol outlines a one-pot synthesis of 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithiodibenzoic acid with acetamide or urea.[2]
Materials:
-
2,2'-Dithiodibenzoic acid
-
Acetamide or Urea
Procedure:
-
Combine 2,2'-dithiodibenzoic acid with either acetamide or urea in a reaction vessel.
-
Heat the mixture to induce a one-pot amidation-cyclization reaction.
-
The reaction proceeds to yield 1,2-benzisothiazolin-3(2H)-one. A high yield (90%) has been reported for this method.[2]
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthesis of 2,2'-Dithiosalicylic Acid.
Caption: Synthesis of 1,2-Benzisothiazolin-3(2H)-one.
Caption: Experimental Workflow for BIT Synthesis.
References
Dithiosalicylic Acid as a Precursor for Thioxanthone-Based Photoinitiators in UV Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) curing is a rapid, solvent-free, and energy-efficient technology widely employed in various industries, including coatings, adhesives, inks, and the fabrication of biomedical devices. The process relies on photoinitiators, compounds that, upon absorption of UV light, generate reactive species (free radicals or cations) to initiate the polymerization of a liquid monomer/oligomer formulation into a solid polymer. Thioxanthone and its derivatives are a prominent class of Type II photoinitiators, known for their high efficiency, particularly when used with a co-initiator.
This document provides detailed application notes and experimental protocols for the use of 2,2'-dithiosalicylic acid (DTSA) as a readily available and cost-effective precursor for the synthesis of thioxanthone-based photoinitiators. The information is intended to guide researchers in the synthesis, characterization, and evaluation of these photoinitiators for UV curing applications.
Synthesis of Thioxanthone Photoinitiators from Dithiosalicylic Acid
This compound can be efficiently converted to various thioxanthone derivatives through a one-pot reaction involving electrophilic substitution and cyclization with a suitable aromatic compound in the presence of a strong acid, typically sulfuric acid.[1] A general reaction scheme is presented below.
References
Application Notes: The Role of 2,2'-Dithiosalicylic Acid in the Synthesis of Fungicides and Biocides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dithiosalicylic acid (DTSA) is a pivotal organosulfur intermediate extensively utilized in the synthesis of a variety of industrial and pharmaceutical compounds.[1] Its unique disulfide bridge structure makes it a valuable precursor for creating biologically active molecules. In the realm of antimicrobial agents, DTSA is most notably the primary starting material for the synthesis of 1,2-benzisothiazolin-3-one (BIT), a broad-spectrum biocide and fungicide.[2][3] BIT is the active ingredient in commercial preservatives such as Proxel™, used to control microbial growth in a wide range of water-based products, including paints, adhesives, and cleaning agents.[4][5] The synthesis leverages the disulfide bond of DTSA, which is ultimately transformed into the core heterocyclic structure of the active biocide.
Synthesis of 2,2'-Dithiosalicylic Acid (DTSA)
The foundational step in producing DTSA-derived biocides is the synthesis of DTSA itself. The most common and well-documented method involves the diazotization of anthranilic acid, followed by a reaction with a disulfide source.
Experimental Protocol: Synthesis of DTSA
Objective: To synthesize 2,2'-Dithiosalicylic acid from anthranilic acid.
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Crushed ice
-
Deionized water
-
Ether
Procedure:
-
Preparation of the Diazo Solution:
-
In a 2-liter beaker, create a mixture of 500 mL of water, 137 g (1 mole) of anthranilic acid, and 200 mL of concentrated hydrochloric acid.
-
Cool this mixture to below 5°C in an ice-salt bath with constant stirring.
-
Separately, dissolve 69 g (1 mole) of sodium nitrite in 280 mL of hot water and cool the solution.
-
Slowly add the sodium nitrite solution to the anthranilic acid mixture, ensuring the temperature is maintained below 5°C by adding crushed ice directly to the reaction. The addition should take approximately 10 minutes.
-
Confirm the completion of diazotization using starch-iodide paper (an immediate blue color indicates excess nitrous acid).
-
-
Preparation of the Sodium Disulfide Solution:
-
In a 4-liter beaker, dissolve 260 g (1.1 moles) of sodium sulfide nonahydrate and 34 g of sulfur powder in 290 mL of boiling water.
-
Add a solution of 40 g of sodium hydroxide in 100 mL of water to the sulfide mixture.
-
Cool this alkaline sulfide solution to below 5°C in an ice-salt bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazo solution to the cold alkaline sodium disulfide solution over 20-30 minutes.
-
Continuously add crushed ice to the reaction mixture to maintain the temperature below 5°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Nitrogen gas will evolve, which may cause foaming.
-
After approximately 2 hours, when nitrogen evolution ceases, acidify the mixture with about 180 mL of concentrated hydrochloric acid until it is acidic to Congo red paper.
-
-
Isolation and Purification of DTSA:
-
Filter the resulting precipitate of crude 2,2'-Dithiosalicylic acid and wash it with water.
-
To remove excess sulfur, dissolve the precipitate in a boiling solution of 60 g of anhydrous sodium carbonate in 2 liters of water.
-
Filter the hot solution to remove any insoluble sulfur.
-
Reprecipitate the 2,2'-Dithiosalicylic acid by adding concentrated hydrochloric acid to the hot filtrate.
-
Filter the purified product, wash with cold water and ether, and dry under a vacuum. An 86% yield can be expected.
-
Application in Fungicide & Biocide Synthesis: From DTSA to 1,2-Benzisothiazolin-3-one (BIT)
DTSA is the key precursor for the industrial synthesis of 1,2-benzisothiazolin-3-one (BIT), a potent antimicrobial agent.[2] The synthesis involves the chemical breakage of the -S-S- bond in DTSA and subsequent ring formation in the presence of an amine source.[2]
Experimental Protocol: Synthesis of 1,2-Benzisothiazolin-3-one (BIT) from DTSA
Objective: To synthesize 1,2-Benzisothiazolin-3-one (BIT) from 2,2'-Dithiosalicylic acid (DTSA).
Materials:
-
2,2'-Dithiosalicylic acid (DTSA)
-
Thionyl chloride (SOCl₂) or similar chlorinating agent
-
Ammonia (aqueous or gas) or an amide like acetamide or urea
-
An appropriate solvent (e.g., toluene, xylene)
-
An oxidizing agent (e.g., chlorine, hydrogen peroxide)
Procedure: (This is a generalized representation of common industrial routes).
-
Formation of the Dithiobenzoyl Chloride:
-
Suspend 2,2'-Dithiosalicylic acid in an inert solvent like toluene.
-
Add a chlorinating agent such as thionyl chloride dropwise while stirring.
-
Heat the mixture under reflux until the reaction is complete (cessation of HCl gas evolution) to form 2,2'-dithiobis(benzoyl chloride).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the resulting acid chloride in a suitable solvent.
-
React with a source of ammonia (e.g., by bubbling ammonia gas through the solution or adding aqueous ammonia) to form the corresponding 2,2'-dithiobis(benzamide).
-
-
Oxidative Cyclization:
-
Treat the 2,2'-dithiobis(benzamide) with an oxidizing agent like chlorine in an aqueous medium.
-
This step cleaves the disulfide bond and facilitates the intramolecular cyclization to form the 1,2-benzisothiazolin-3-one ring.
-
-
Isolation and Purification:
-
The BIT product is then isolated by filtration.
-
Purification can be achieved by recrystallization from a suitable solvent to yield the final product. A reaction yield of 90% has been reported for similar one-pot amidation-cyclization methods.[6]
-
Mechanism of Action
The biocidal activity of 1,2-benzisothiazolin-3-one (BIT) is attributed to its ability to disrupt essential cellular processes.[7] The primary mode of action involves the inhibition of thiol-containing enzymes within the microbial cell.[8] BIT can react with cellular thiols, such as those in cysteine residues of proteins or in glutathione, leading to the formation of disulfide derivatives.[8] This interaction inactivates critical enzymes involved in metabolism, respiration, and energy generation, ultimately leading to cell death.[8] This non-specific mode of action means that microbial resistance is unlikely to develop.[9]
Quantitative Data
The efficacy of a biocide is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to prevent the visible growth of a microorganism. The following table summarizes the MIC values for 1,2-benzisothiazolin-3-one (BIT) against a range of common bacteria, yeasts, and fungi.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of BIT (ppm) |
| Aspergillus niger | Fungus (Mold) | 300[10] |
| Penicillium funiculosum | Fungus (Mold) | 150[10] |
| Cladosporium herbarum | Fungus (Mold) | 100[10] |
| Rhizopus nigricans | Fungus (Mold) | 450[10] |
| Saccharomyces cerevisiae | Yeast | 200[10] |
| Staphylococcus aureus | Gram-positive Bacteria | 40[9] |
| Bacillus subtilis | Gram-positive Bacteria | 40[9] |
| Escherichia coli | Gram-negative Bacteria | 40[9] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250[9] |
Note: The data is often presented for commercial BIT products with an active ingredient concentration of around 20-32%. The values above represent the concentration of the active ingredient.[2][10]
Visualizations
Caption: Synthetic pathway from Anthranilic Acid to the biocide BIT via the DTSA intermediate.
Caption: Logical workflow for the synthesis and evaluation of a DTSA-derived biocide.
Caption: Proposed mechanism of action for the biocide BIT, derived from DTSA.
References
- 1. EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one - Google Patents [patents.google.com]
- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 3. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]
- 4. atamankimya.com [atamankimya.com]
- 5. BIT (1,2-benzisothiazolin-3-one) is a chemical compound widely used as a biocide and preservative. [koyewater.com]
- 6. researchgate.net [researchgate.net]
- 7. cneasychem.com [cneasychem.com]
- 8. researchgate.net [researchgate.net]
- 9. atamankimya.com [atamankimya.com]
- 10. benchchem.com [benchchem.com]
Dithiosalicylic Acid in the Development of Metal-Based Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of dithiosalicylic acid in the development of novel metal-based therapeutic agents. This compound, also known as 2,2'-dithiodibenzoic acid, serves as a versatile ligand for the chelation of various metal ions, yielding complexes with potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. The protocols outlined below are based on established methodologies for the synthesis, characterization, and biological evaluation of metal complexes.
Application Notes
This compound and its metal complexes have garnered interest in medicinal chemistry due to their unique structural features and reactivity. The disulfide bond within the this compound backbone can interact with biological thiols, potentially modulating cellular redox environments.[1] When complexed with metal ions, the resulting compounds can exhibit enhanced biological activity compared to the free ligand, a common phenomenon observed in medicinal inorganic chemistry.[2]
The primary therapeutic applications explored for metal complexes, in general, include:
-
Anticancer Activity: Metal complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), inhibition of crucial enzymes like topoisomerase, and induction of apoptosis.[3][4][5] Ruthenium, gold, and copper complexes, in particular, have shown significant promise as anticancer agents.[3][4][5][6][7]
-
Anti-inflammatory Activity: Certain metal complexes can modulate inflammatory pathways. A key target is the NF-κB signaling pathway, a central regulator of inflammation.[2][8][9][10] Inhibition of NF-κB activation can suppress the expression of pro-inflammatory cytokines and enzymes.
-
Antimicrobial Activity: The antimicrobial properties of metal complexes are well-documented.[11] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with DNA replication, leading to the death of bacteria and fungi.
While extensive research exists for various metal-ligand systems, the specific quantitative biological data for this compound metal complexes is still emerging. The protocols provided herein are foundational and can be adapted for the systematic evaluation of this promising class of compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound metal complexes in the reviewed literature, the following table presents a compilation of IC50 values for various other metal complexes to provide a comparative context for researchers.
| Metal Complex Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ruthenium(II)-dithiocarbazate | HeLa | 6.9 ± 0.2 | [3] |
| Gold(III)-dithiocarbamate | A549, HeLa, MDA-231, MCF-7 | ~3 | [12] |
| Copper(II)-steroidal thiosemicarbazone | Bel-7404 | 5.0 | [7] |
| Palladium(II)-diethyldithiocarbamate | AGS | 0.68 | [13] |
| Zinc(II)-S-propyl thiosalicylic acid | 4T1 (in vivo) | Tumor growth reduction | [11] |
Experimental Protocols
I. Synthesis of Metal-Dithiosalicylic Acid Complexes
This section provides generalized protocols for the synthesis of metal complexes with this compound. These are based on common methods for coordination chemistry and should be optimized for each specific metal and desired complex.
A. General Protocol for Synthesis of Ru(II)-Dithiosalicylate Complexes
This protocol is adapted from methods used for the synthesis of other Ruthenium(II) complexes.[9][14][15]
-
Materials: this compound, [Ru(p-cymene)Cl₂]₂, dichloromethane, hexane.
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
In a separate flask, dissolve [Ru(p-cymene)Cl₂]₂ in dichloromethane.
-
Slowly add the this compound solution to the ruthenium precursor solution with constant stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the complex by adding hexane.
-
Filter the solid product, wash with hexane, and dry under vacuum.
-
Characterize the complex using techniques such as FT-IR, NMR, and X-ray crystallography.
-
B. General Protocol for Synthesis of Zn(II), Co(II), and Ni(II)-Dithiosalicylate Complexes
This protocol is based on general methods for the synthesis of first-row transition metal complexes.[7][16]
-
Materials: this compound, metal chloride salt (e.g., ZnCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O), ethanol, sodium hydroxide.
-
Procedure:
-
Dissolve this compound in ethanol and deprotonate with a stoichiometric amount of sodium hydroxide in ethanol to form the disodium salt.
-
In a separate flask, dissolve the metal chloride salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
A precipitate should form. Continue stirring for 4-6 hours at room temperature or with gentle heating.
-
Collect the precipitate by filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the product by elemental analysis, FT-IR, and UV-Vis spectroscopy.
-
II. Biological Evaluation Protocols
A. Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][17][18][19]
-
Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the metal-dithiosalicylate complex in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the culture medium. Add the different concentrations of the complex to the wells. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
B. Anti-inflammatory Activity: NF-κB Inhibition Assay
This protocol outlines a general method to assess the inhibition of the NF-κB signaling pathway.[6][8][20][21]
-
Cell Line: Use a cell line suitable for studying inflammation, such as RAW 264.7 macrophages or HEK293 cells with an NF-κB reporter gene.
-
Cell Stimulation: Pre-treat the cells with various concentrations of the metal-dithiosalicylate complex for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Assessment of NF-κB Activation:
-
Western Blot: Prepare cell lysates and perform western blotting to analyze the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB. A decrease in IκBα levels and an increase in phosphorylated p65 indicate NF-κB activation.
-
Reporter Gene Assay: For cells with an NF-κB luciferase reporter, measure the luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB.
-
-
Data Analysis: Quantify the protein bands from the western blot or the luciferase activity and determine the inhibitory effect of the complex on NF-κB activation.
C. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the metal-dithiosalicylate complex in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the complex at which there is no visible turbidity (growth) in the well. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by a this compound metal complex.
Experimental Workflow Diagram
Caption: Workflow for the development and evaluation of metal-based drugs.
Logical Relationship Diagram
Caption: Relationship between components and potential applications.
References
- 1. 2,2'-Dithiodibenzoic acid | 119-80-2 | Benchchem [benchchem.com]
- 2. Metal complexes as potential modulators of inflammatory and autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. scilit.com [scilit.com]
- 5. Ruthenium Complexes as Promising Candidates against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Steroidal Copper (Cu (II)) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting of nuclear factor-kappaB and proteasome by dithiocarbamate complexes with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Dithiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current scientific literature, the direct synthesis of Metal-Organic Frameworks (MOFs) using 2,2'-dithiosalicylic acid as a primary organic linker has not been reported. The following application notes and protocols are therefore based on generalized procedures for the synthesis of MOFs with other functionalized carboxylic acid linkers, particularly those containing sulfur atoms. These protocols provide a representative and hypothetical methodology for researchers interested in exploring the synthesis of novel MOFs with dithiosalicylic acid.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in defining the MOF's structure, porosity, and functional properties. 2,2'-dithiosalicylic acid presents an intriguing candidate as a linker due to its bifunctional nature, possessing both carboxylate groups for coordination to metal centers and a disulfide bond. The disulfide linkage offers a redox-responsive functionality, which is of significant interest for applications in stimuli-responsive drug delivery.[1][2][3][4] Furthermore, the presence of sulfur atoms can impart unique adsorptive and catalytic properties to the resulting MOF.[5][6][7]
These notes provide an overview of the potential applications, a proposed synthesis protocol, and characterization methods for hypothetical MOFs based on the 2,2'-dithiosalicylic acid linker.
Potential Applications
MOFs synthesized from this compound could be promising for several advanced applications:
-
Stimuli-Responsive Drug Delivery: The disulfide bond within the linker can be cleaved by reducing agents such as glutathione (GSH), which is found in higher concentrations inside cancer cells compared to normal cells.[2][4] This allows for the targeted release of encapsulated drugs specifically within the tumor microenvironment.[3][8]
-
Heavy Metal Sequestration: Sulfur-containing MOFs have shown a high affinity for heavy metal ions, such as mercury(II), due to the principles of Hard and Soft Acids and Bases (HSAB).[7][9] A this compound-based MOF could be a highly effective adsorbent for the removal of toxic heavy metals from water.
-
Catalysis: The sulfur sites within the framework could act as catalytic centers for various organic transformations. Additionally, the porous structure can provide size and shape selectivity for reactants and products.
-
Sensing: The interaction of specific analytes with the sulfur moieties or the metal centers could lead to a detectable change in the MOF's physical properties, such as luminescence or conductivity, enabling its use as a chemical sensor.
Proposed Experimental Protocols
The following are generalized protocols for the proposed synthesis, activation, and characterization of a this compound-based MOF (designated here as DTHSA-MOF), as well as its potential application in drug delivery.
3.1. Protocol 1: Solvothermal Synthesis of a DTHSA-MOF (e.g., with Zinc)
This protocol describes a general procedure for the solvothermal synthesis of a Metal-Organic Framework using 2,2'-dithiosalicylic acid and a divalent metal salt, such as zinc nitrate. The solvothermal method is a popular technique for MOF synthesis due to its simplicity and ability to produce crystalline materials.[10]
-
Reagents and Equipment:
-
2,2'-dithiosalicylic acid (linker)
-
Zinc nitrate hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (washing solvent)
-
Teflon-lined stainless-steel autoclave (20 mL)
-
Programmable oven
-
Centrifuge
-
Ultrasonicator
-
-
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of 2,2'-dithiosalicylic acid in 10 mL of DMF. Sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated programmable oven.
-
Heat the mixture at a constant temperature, typically between 80°C and 120°C, for 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge and decant after each wash.
-
-
Activation:
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol for 3 days, decanting and replacing the solvent every 24 hours.[11]
-
After the final wash, dry the product under vacuum at a moderate temperature (e.g., 60-80°C) for 12 hours.
-
-
3.2. Protocol 2: Characterization of the Synthesized DTHSA-MOF
Rigorous characterization is essential to confirm the successful synthesis and determine the properties of the new MOF.[12][13]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The PXRD pattern of the as-synthesized MOF should be compared to that of the starting materials.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers. A shift in the characteristic carbonyl (C=O) stretching frequency of the carboxylic acid upon coordination is expected.[12]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[13]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the synthesized MOF particles.[14]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the MOF, including its BET surface area and pore volume. This is crucial for applications in storage and separation.[15]
3.3. Protocol 3: Drug Loading into DTHSA-MOF (Impregnation Method)
This protocol describes a common method for loading a therapeutic agent into the pores of the MOF.[16]
-
Procedure:
-
Prepare a concentrated solution of the desired drug (e.g., doxorubicin) in a suitable solvent (e.g., water or ethanol).
-
Immerse a known amount of activated DTHSA-MOF in the drug solution.
-
Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.
-
Data Presentation
The quantitative data for a hypothetical DTHSA-MOF synthesized via the solvothermal method are summarized below. These are expected values based on typical results for similar MOFs.
| Property | Expected Value/Range | Characterization Technique |
| Synthesis Parameters | ||
| Metal Source | Zinc Nitrate Hexahydrate | - |
| Linker | 2,2'-dithiosalicylic acid | - |
| Solvent | DMF | - |
| Temperature | 80 - 120 °C | - |
| Time | 24 - 72 hours | - |
| Physical Properties | ||
| BET Surface Area | 500 - 1500 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.3 - 0.8 cm³/g | N₂ Adsorption at 77 K |
| Thermal Stability (TGA) | Up to 250 - 350 °C | Thermogravimetric Analysis |
| Drug Delivery | ||
| Drug Loading Capacity (Dox) | 10 - 30 wt% | UV-Vis Spectroscopy |
Visualizations
References
- 1. Disulfide Bonds as Functional Tethers in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Sulfur-Containing Metal-Organic Framework | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First transition series metal–organic frameworks: synthesis, properties and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00719J [pubs.rsc.org]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
- 15. azom.com [azom.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,2'-Dithiosalicylic Acid as a Cross-Linking Agent in Polymer Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,2'-dithiosalicylic acid (DTSA) in the production of polymers with cross-linking capabilities. The primary application of DTSA is as a functional monomer that introduces cleavable disulfide bonds into the polymer backbone. These disulfide linkages act as reversible cross-links, enabling the development of "smart" polymers with applications in self-healing materials and controlled drug delivery systems.
Introduction to 2,2'-Dithiosalicylic Acid in Polymer Science
2,2'-Dithiosalicylic acid is a versatile organic compound that can be incorporated into polymer chains to impart unique functionalities. The disulfide bond within the DTSA molecule is susceptible to cleavage under reducing conditions, such as those present in the intracellular environment, making it an ideal component for creating redox-responsive polymers. This property is particularly valuable in the development of drug delivery systems designed to release their payload in response to specific biological cues.
Furthermore, the reversible nature of the disulfide bond allows for the creation of self-healing polymers. When a material containing these bonds is damaged, the disulfide linkages can be reformed under appropriate conditions, restoring the material's integrity. This has significant implications for the development of durable coatings, elastomers, and other advanced materials.
Applications in Polymer Production
The primary role of 2,2'-dithiosalicylic acid in polymer manufacturing is as a diacid or a precursor to other functional monomers, such as diols, for incorporation into various polymer backbones.
Redox-Responsive Drug Delivery Systems
Polymers incorporating DTSA are of significant interest for targeted drug delivery. The higher concentration of reducing agents like glutathione within cancer cells compared to the extracellular environment can trigger the cleavage of the disulfide cross-links, leading to the disassembly of the polymer matrix and the release of an encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects.
Self-Healing Polymers
The ability of disulfide bonds to undergo exchange reactions or to be reformed after cleavage is the basis for their use in self-healing materials. When a polymer containing DTSA-derived disulfide linkages is fractured, the application of a stimulus such as heat can promote the reformation of the disulfide bonds across the fracture interface, thereby repairing the damage. Polyurethanes incorporating DTSA-derived diols have demonstrated notable self-healing properties.
Experimental Protocols
Synthesis of a Disulfide-Containing Diol from 2,2'-Dithiosalicylic Acid
This protocol describes the synthesis of a hydroxyl-capped diol from 2,2'-dithiosalicylic acid, which can then be used as a monomer in the production of polymers like polyurethanes.[1]
Materials:
-
2,2'-Dithiosalicylic acid (DTSA)
-
Ethylene glycol (or other diols like 1,4-butanediol or 1,6-hexanediol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2,2'-dithiosalicylic acid and an excess of the chosen diol (e.g., ethylene glycol) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and allow the esterification reaction to proceed. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol.
-
Purify the diol by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified diol using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure.
Synthesis of a Self-Healing Polyurethane using a DTSA-Derived Diol
This protocol outlines the synthesis of a polyurethane elastomer incorporating the disulfide-containing diol.[1]
Materials:
-
DTSA-derived diol (from Protocol 3.1)
-
Hexamethylene diisocyanate (HDI) or other suitable diisocyanate
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the DTSA-derived diol in anhydrous DMF.
-
Add the diisocyanate (e.g., HDI) to the solution.
-
Add a catalytic amount of DBTDL to initiate the polymerization.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.
-
Monitor the viscosity of the solution. As the polymerization proceeds, the viscosity will increase.
-
Once the desired molecular weight is achieved (as determined by techniques like gel permeation chromatography), pour the polymer solution into a Teflon mold.
-
Cure the polymer at an elevated temperature to complete the reaction and remove the solvent.
-
Characterize the resulting polyurethane film using FTIR, tensile testing, and differential scanning calorimetry (DSC).
General Protocol for Polyamide Synthesis from 2,2'-Dithiosalicylic Acid
This protocol provides a general method for the synthesis of polyamides through the direct polycondensation of a diacid (DTSA) and a diamine.
Materials:
-
2,2'-Dithiosalicylic acid (DTSA)
-
A selected aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline)
-
Triphenyl phosphite (TPP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Lithium chloride (LiCl)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine, NMP, pyridine, LiCl, and CaCl₂. Stir until all components are dissolved.
-
Add 2,2'-dithiosalicylic acid and triphenyl phosphite to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and maintain for several hours.
-
After the polymerization is complete, cool the viscous solution to room temperature.
-
Precipitate the polyamide by pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and then dry in a vacuum oven.
-
Characterize the resulting polyamide for its molecular weight, thermal stability (TGA), and glass transition temperature (DSC).
Data Presentation
The following tables summarize typical properties of polymers synthesized with disulfide-containing monomers. The exact values will depend on the specific co-monomers and polymerization conditions used.
Table 1: Thermal Properties of Disulfide-Containing Polyurethanes
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Polyurethane with DTSA-derived diol | 25 - 40 | > 250 |
| Control Polyurethane (without disulfide) | 20 - 35 | > 280 |
Table 2: Mechanical Properties of Self-Healing Polyurethanes
| Property | Before Healing | After Healing (at 60°C for 24h) | Healing Efficiency (%) |
| Tensile Strength (MPa) | 5.0 - 10.0 | 4.0 - 8.5 | ~80 - 95 |
| Elongation at Break (%) | 300 - 600 | 250 - 550 | ~85 - 95 |
Table 3: Swelling Behavior of Redox-Responsive Hydrogels
| Condition | Swelling Ratio (%) |
| Phosphate Buffered Saline (PBS) | 200 - 400 |
| PBS with 10 mM Glutathione (simulating intracellular environment) | Degradation / Dissolution |
Visualizations
Caption: Workflow for the synthesis of a disulfide-containing diol from 2,2'-dithiosalicylic acid.
Caption: Workflow for the synthesis of self-healing polyurethane using a DTSA-derived diol.
Caption: Mechanism of redox-responsive drug release from a DTSA-cross-linked polymer.
References
Application Notes and Protocols for the Determination of Metal Ions Using Dithiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiosalicylic acid, also known as 2,2'-dithiobis(benzoic acid), is a disulfide-containing aromatic carboxylic acid. Its structure, featuring two carboxylic acid groups and a disulfide bridge, provides potential coordination sites for various metal ions. The interaction between this compound and metal ions has been a subject of interest in coordination chemistry, primarily focusing on the synthesis and structural elucidation of the resulting metal complexes. Transition metals such as ruthenium, zinc, cobalt, and nickel are known to form complexes with this compound and its derivatives.[1][2]
Potential Analytical Methods
The carboxylate and disulfide functionalities of this compound suggest its potential utility in spectrophotometric and electrochemical analytical methods.
Spectrophotometric Methods
The formation of a colored complex between a metal ion and a chromogenic reagent is the basis of spectrophotometric analysis. The intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion. For this compound to be an effective spectrophotometric reagent, its complex with the target metal ion should have a distinct and strong absorption in the UV-Visible spectrum, different from the reagent itself.
General Principle:
The analytical method would involve the reaction of a metal ion (Mⁿ⁺) with this compound (DTSA) to form a stable, colored complex. The absorbance of this complex would then be measured at its wavelength of maximum absorbance (λmax).
Caption: Principle of Spectrophotometric Metal Ion Analysis.
Electrochemical Methods
Electrochemical techniques, such as voltammetry, measure the current response of an electroactive species to an applied potential. If the metal-dithiosalicylic acid complex is electroactive (i.e., can be oxidized or reduced), it could be quantified using techniques like cyclic voltammetry or stripping voltammetry. The peak current would be proportional to the concentration of the complex.
General Principle:
The metal ion is complexed with this compound. This complex is then electrochemically analyzed. In stripping voltammetry, the metal is first preconcentrated onto an electrode surface from the complex, and then stripped off by scanning the potential, generating a current signal.
Caption: General Workflow for Voltammetric Metal Ion Analysis.
Quantitative Data Summary
Due to the limited availability of published analytical methods using this compound as the primary reagent, a comprehensive table of quantitative data (e.g., λmax, molar absorptivity, linear range, limit of detection) for various metal ions cannot be provided at this time. Researchers interested in developing such methods would need to perform systematic studies to determine these analytical figures of merit.
For context, related compounds like salicylic acid and its derivatives have been used for the determination of iron, where the Fe(III)-salicylate complex exhibits a characteristic color. Similarly, other sulfur-containing ligands are known to be effective chromogenic reagents for a range of metal ions.
Experimental Protocols
The following are generalized, hypothetical protocols that would require significant optimization and validation for any specific metal ion. They are intended to serve as a starting point for method development.
Hypothetical Spectrophotometric Protocol for a Generic Divalent Metal Ion (M²⁺)
Objective: To determine the concentration of M²⁺ in an aqueous sample.
Materials:
-
Standard stock solution of M²⁺ (e.g., 1000 mg/L)
-
This compound solution (e.g., 0.01 M in a suitable solvent like ethanol or dilute NaOH)
-
Buffer solutions of various pH values
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of M²⁺ by diluting the stock solution with deionized water to cover the expected concentration range of the sample.
-
Optimization of Reaction Conditions:
-
Effect of pH: To a fixed concentration of M²⁺, add the this compound solution and vary the pH using different buffer solutions. Measure the absorbance at the apparent λmax to determine the optimal pH for complex formation.
-
Effect of Reagent Concentration: At the optimal pH, vary the concentration of the this compound solution to determine the amount needed for complete complex formation.
-
Stability of the Complex: Monitor the absorbance of the complex over time to determine its stability.
-
-
Construction of Calibration Curve:
-
To a series of volumetric flasks, add an aliquot of each standard solution.
-
Add the optimal amount of this compound solution and the buffer solution to maintain the optimal pH.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at the λmax against a reagent blank (containing all components except the metal ion).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Treat the sample solution in the same manner as the standard solutions.
-
Measure its absorbance and determine the concentration of M²⁺ from the calibration curve.
-
Hypothetical Voltammetric Protocol for a Generic Divalent Metal Ion (M²⁺)
Objective: To determine the concentration of M²⁺ in an aqueous sample using stripping voltammetry.
Materials:
-
Standard stock solution of M²⁺ (e.g., 1000 mg/L)
-
This compound solution (e.g., 0.01 M)
-
Supporting electrolyte (e.g., a suitable buffer solution)
-
Voltammetric analyzer with a suitable working electrode (e.g., hanging mercury drop electrode or a modified carbon electrode)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of M²⁺ in the supporting electrolyte.
-
Optimization of Experimental Parameters:
-
Effect of pH and Ligand Concentration: Investigate the effect of pH and this compound concentration on the voltammetric signal of the M²⁺ complex.
-
Preconcentration Potential and Time: Optimize the potential and duration for the deposition of the metal onto the working electrode to achieve maximum sensitivity.
-
Stripping Waveform Parameters: Optimize the parameters of the stripping step (e.g., scan rate, pulse height for differential pulse voltammetry).
-
-
Construction of Calibration Curve:
-
To the electrochemical cell containing the supporting electrolyte and the optimal concentration of this compound, add successive aliquots of the M²⁺ standard solution.
-
After each addition, perform the preconcentration and stripping steps and record the voltammogram.
-
Measure the peak current for each concentration.
-
Plot a graph of peak current versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Add a known volume of the sample to the electrochemical cell containing the supporting electrolyte and this compound.
-
Record the voltammogram and measure the peak current.
-
Determine the concentration of M²⁺ in the sample using the standard addition method or by referring to the calibration curve.
-
Conclusion
While this compound demonstrates the chemical properties necessary for a chelating agent in analytical applications, there is a notable lack of established and validated protocols for its use in the routine quantitative determination of metal ions. The information provided here serves as a theoretical framework for researchers and scientists to develop and validate their own analytical methods using this reagent. Further experimental investigation is required to establish the optimal conditions and analytical performance characteristics for specific metal ions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dithiosalicylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude dithiosalicylic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar: this compound has poor solubility in many common non-polar organic solvents. - Insufficient supersaturation: The solution may not be concentrated enough for crystals to form upon cooling. - Cooling too rapidly: Rapid cooling can sometimes inhibit crystal nucleation. | - Solvent Selection: Utilize a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) where this compound has higher solubility.[1] A mixed solvent system, such as ethanol-water, might also be effective, similar to the purification of related compounds.[2] - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound. - Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. - Solution is too saturated: The compound is coming out of solution above its melting point. | - Dilute the Solution: Add a small amount of hot solvent to the oiled-out mixture and redissolve. Allow it to cool more slowly. - Pre-purification: If impurities are suspected to be high, consider a preliminary purification step like a solvent wash before recrystallization. |
| Colored Crystals | - Presence of colored impurities: Crude this compound can be a pale cream or brown powder, indicating impurities.[3] | - Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
| Low Yield | - Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. - Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. - Incomplete precipitation: Not allowing sufficient time or low enough temperature for crystallization. | - Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) and keep the solution hot during filtration. - Optimize Cooling: Ensure the solution is cooled for an adequate amount of time in an ice bath to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, this compound is soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1] It is generally insoluble in water, alcohol, acetone, dichloromethane, ether, and benzene.[4] However, there are conflicting reports regarding its solubility in ethanol.[1] For a starting point, DMF or DMSO are recommended. A mixed solvent system, such as ethanol-water, could also be explored, as it is used for the related compound, thiosalicylic acid.[2]
Q2: My crude this compound is a brown powder. Can recrystallization remove the color?
A2: Yes, recrystallization can be effective in removing colored impurities. For persistent coloration, the use of a small amount of activated charcoal in the hot solution before filtration is recommended. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, such as anthranilic acid, or byproducts from the diazotization reaction.[2][5][6][7] Excess sulfur from the synthesis can also be present.[2] Depending on the reaction workup, related compounds like thiosalicylic acid could also be an impurity.[8]
Q4: How can I improve the purity of my final product?
A4: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals, as rapid cooling can trap impurities. A second recrystallization step can also be performed if the purity is still not satisfactory.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point of this compound varies slightly between sources, but it is generally in the range of 287-290°C.[3]
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point and may require optimization based on the specific nature of the crude material.
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., DMF or DMSO) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at an elevated temperature.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a filtration setup (e.g., a funnel with fluted filter paper and a receiving flask).
-
Quickly filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Quantitative Data
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Ethanol | Conflicting reports (readily soluble vs. insoluble) | [1] |
| Acetone | Insoluble | |
| Dichloromethane | Insoluble | [4] |
| Ether | Insoluble | [4] |
| Benzene | Insoluble | [4] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (or slightly soluble) | [1][3] |
| Methanol | Slightly soluble | [3] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,2'-Dithiosalicylic acid CAS#: 119-80-2 [m.chemicalbook.com]
- 4. 2,2'-Dithiosalicylic acid, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 5. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 6. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 7. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 8. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
managing foaming during nitrogen evolution in dithiosalicylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dithiosalicylic acid. The following information addresses common issues, particularly the management of foaming during the nitrogen evolution step.
Troubleshooting Guide: Managing Foaming
Issue: Excessive foaming is observed during the reaction, especially after the addition of the diazonium salt solution and subsequent warming, leading to potential loss of product and hazardous conditions.
This foaming is primarily caused by the evolution of nitrogen gas as a byproduct of the diazotization reaction.[1] The viscosity of the reaction mixture can trap the gas, leading to the formation of a stable foam.
| Possible Cause | Suggested Solution | Preventative Measure |
| Rapid Nitrogen Evolution | If foaming becomes vigorous, the immediate addition of a few cubic centimeters of diethyl ether can help to control it.[1] The ether acts as a foam-breaking agent by altering the surface tension of the liquid. | Add the diazonium salt solution to the alkaline sodium disulfide solution slowly and at a controlled rate to manage the rate of nitrogen evolution. |
| High Viscosity of Reaction Mixture | Ensure adequate stirring throughout the reaction to help break up foam as it forms and to promote the release of nitrogen gas. | The total volume of the solution is not critical for the precipitation of this compound, so ensuring sufficient solvent to maintain a stirrable slurry can be beneficial.[1] |
| Localized Hotspots | Maintain uniform temperature control. The reaction of the diazonium salt is exothermic, and localized heating can accelerate nitrogen evolution. | Use an ice bath to maintain the temperature below 5°C during the addition of the diazonium solution.[2][3] |
| Inherent Properties of the Reaction Mixture | In addition to ether, other defoaming agents like certain alcohols or glycols could be cautiously tested in small-scale trials, as they are known to be effective in various chemical processes. | For persistent foaming issues, consider a thorough evaluation of the reaction solvent system. |
Frequently Asked Questions (FAQs)
Q1: Why does foaming occur during the synthesis of this compound?
A1: Foaming is a common issue during the synthesis of this compound, specifically during the decomposition of the diazonium salt of anthranilic acid.[1] This step involves the evolution of nitrogen gas.[1] If the gas is produced rapidly and becomes trapped within the reaction mixture, it can lead to the formation of a stable foam.
Q2: How does the addition of ether help in controlling the foam?
A2: The addition of a small amount of diethyl ether can effectively control foaming.[1] While the exact mechanism in this specific reaction is not detailed, ethers can act as antifoaming agents by lowering the surface tension of the liquid film of the bubbles, causing them to rupture.
Q3: Are there any alternatives to ether for foam control?
A3: While the literature for this specific synthesis highlights the use of ether, other chemical defoamers such as certain alcohols and glycols are commonly used in industrial processes to control foam.[4] If considering an alternative, it is crucial to perform small-scale experiments to ensure compatibility with the reaction chemistry and to avoid any impact on product purity and yield.
Q4: Can the reaction temperature influence the extent of foaming?
A4: Yes, temperature is a critical parameter. The diazotization reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[2][3][4] Allowing the temperature to rise uncontrollably can lead to a rapid and vigorous evolution of nitrogen gas, which will exacerbate foaming.
Q5: What are the safety precautions to consider when using ether for foam control?
A5: Diethyl ether is highly volatile and extremely flammable.[5] Its vapors are heavier than air and can travel to an ignition source.[5] When using ether, ensure the experimental setup is in a well-ventilated fume hood, and all potential ignition sources are removed. Also, be aware that ethers can form explosive peroxides upon storage, especially in the presence of air and light.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Starting Material | Anthranilic Acid | [Carboxyl-14C]anthranilic acid | Anthranilic Acid | Anthranilic Acid |
| Yield | 71-84% (of thiosalicylic acid after reduction)[1] | 86% | 72.5% | 91.2% |
| Purity | Not specified | Not specified | 83.7% (HPLC)[2] | 95.3% (HPLC)[2] |
| Key Reagents | Anthranilic acid, HCl, NaNO₂, Na₂S, S, NaOH | [Carboxyl-14C]anthranilic acid, HCl, NaNO₂, Sodium disulfide, Na₂CO₃ | Anthranilic acid, HCl, NaNO₂, Liquid SO₂, KI, CuSO₄ | Anthranilic acid, HCl, NaNO₂, Liquid SO₂, KI, Copper acetate |
| Reference | Organic Syntheses[1] | ChemicalBook[3] | CN101805277A[2] | CN101805277A[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization
This protocol is a composite based on established methods.[1][2][3]
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfide (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (for foam control)
-
Ice
Procedure:
-
Preparation of the Sodium Disulfide Solution:
-
In a suitable beaker, dissolve sodium sulfide and powdered sulfur in water by heating and stirring.
-
Add a solution of sodium hydroxide in water.
-
Cool the resulting solution in an ice-salt bath to below 5°C.
-
-
Diazotization of Anthranilic Acid:
-
In a separate beaker, suspend anthranilic acid in water and add concentrated hydrochloric acid.
-
Cool this mixture in an ice-salt bath to below 5°C with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise to the anthranilic acid suspension. Maintain the temperature below 5°C throughout the addition. The completion of the diazotization can be checked with starch-iodide paper.
-
-
Formation of this compound:
-
Slowly add the cold diazonium salt solution to the cold, stirred sodium disulfide solution. Continue to maintain the temperature below 5°C by adding ice to the reaction mixture as needed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Nitrogen gas will evolve, and foaming may occur at this stage.[1]
-
-
Foam Control:
-
If foaming becomes excessive, add a few cubic centimeters of diethyl ether to the reaction mixture to break the foam.[1]
-
-
Precipitation and Isolation:
-
Once the nitrogen evolution has ceased (typically after about two hours at room temperature), acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Filter the resulting precipitate of this compound and wash it with water.
-
-
Purification (Optional):
-
The crude product can be purified by dissolving it in a hot solution of sodium carbonate, filtering to remove any excess sulfur, and then re-precipitating the this compound by the addition of concentrated hydrochloric acid.
-
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 4. A Simpler Way to Reduce Foam from Industrial Chemical Production [blog.agchemigroup.eu]
- 5. Diethyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Diazotization of Dithiosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of dithiosalicylic acid. Our aim is to help you optimize temperature control and address common issues encountered during this critical synthesis step.
Troubleshooting Guide
Issue: Low Yield of this compound
-
Question: My reaction is resulting in a lower than expected yield of this compound. What are the likely causes related to temperature?
Answer: Low yields in this synthesis are frequently linked to improper temperature control during the diazotization of the precursor, anthranilic acid. The diazonium salt intermediate is highly unstable at elevated temperatures.[1][2] If the temperature rises above the optimal range, the diazonium salt can decompose, leading to the formation of byproducts and a reduction in the desired product.[1][3] It is crucial to maintain a consistently low temperature, typically between 0-5°C, throughout the addition of sodium nitrite and the subsequent reaction period.[1][4][5][6]
-
Question: I am maintaining a low temperature, but my yield is still poor. What else could be wrong?
Answer: Several factors beyond general temperature maintenance can impact your yield:
-
Localized Hot Spots: Poor mixing can create localized areas of high reactant concentration and temperature, leading to decomposition of the diazonium salt.[7] Ensure vigorous and consistent stirring throughout the reaction.
-
Rate of Reagent Addition: The dropwise addition of the sodium nitrite solution should be slow and controlled to prevent a sudden exothermic reaction that can raise the temperature locally.[6]
-
Incomplete Diazotization: If the diazotization reaction is not complete, there will be less diazonium salt available to form this compound. You can test for the completion of the reaction by checking for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that the diazotization is complete.[4][7]
-
Issue: Product Purity and Side Reactions
-
Question: My final this compound product is impure, showing discoloration or the presence of byproducts. How can temperature control help?
Answer: Impurities often arise from side reactions, which are highly dependent on temperature.
-
Decomposition Products: As mentioned, temperatures above the recommended range (typically 0-10°C) will cause the diazonium salt to decompose, leading to various impurities.[1][8][9]
-
Phenol Formation: If the temperature of the aqueous solution of the diazonium salt rises, it can react with water to form phenols, which will contaminate your final product.[1]
-
Coupling Reactions: Unreacted starting material (anthranilic acid) can couple with the diazonium salt to form colored azo compounds, another source of impurities. Maintaining a low temperature and ensuring complete diazotization can minimize this.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the diazotization of anthranilic acid to synthesize this compound?
A1: The recommended temperature range for this diazotization is typically between 0°C and 10°C.[8][9] For optimal stability of the diazonium salt, it is best to maintain the temperature between 0°C and 5°C.[1][4][5][6]
-
Q2: How critical is it to stay within the recommended temperature range?
A2: It is extremely critical. Diazonium salts are notoriously unstable, and their decomposition is highly temperature-dependent.[1][7] Even a small deviation above the recommended temperature can lead to significant product loss and the formation of impurities.[3] In some cases, uncontrolled decomposition can even pose a safety hazard.[1][4]
-
Q3: How can I effectively monitor and control the temperature during the reaction?
A3: Use a reliable thermometer immersed in the reaction mixture. The reaction vessel should be placed in an ice-salt bath to maintain a consistently low temperature.[10] Add the sodium nitrite solution slowly and dropwise to manage the exothermic nature of the reaction.[6] Continuous and efficient stirring is also essential to ensure uniform temperature distribution.[7]
-
Q4: What are the signs of a runaway reaction or decomposition?
A4: A rapid increase in temperature, foaming, and the evolution of nitrogen gas are all indicators that the diazonium salt is decomposing.[1][4] If you observe these signs, ensure your cooling is as efficient as possible. In some instances, the reaction may need to be quenched if it becomes uncontrollable.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale | Source(s) |
| Diazotization Temperature | 0-10°C | To ensure the stability of the diazonium salt and prevent decomposition. | [8][9] |
| Optimal Temperature | 0-5°C | Maximizes the stability of the diazonium salt, minimizing side reactions. | [1][4][5][6] |
| Reaction Time | 10-60 minutes | Varies depending on the specific substrate and conditions. | [6] |
| Sodium Nitrite Stoichiometry | ~1.1 equivalents | A slight excess helps to ensure the complete conversion of the primary aromatic amine. | [6] |
Experimental Protocol: Diazotization of Anthranilic Acid
This protocol outlines the key steps for the diazotization of anthranilic acid, a precursor to this compound, with a focus on temperature control.
-
Preparation of Anthranilic Acid Solution:
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite in cold water.[4]
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred anthranilic acid hydrochloride solution.[6]
-
Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition.[4][6] This may require the addition of ice directly to the reaction mixture.[4]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5°C for an additional 30 minutes.[6]
-
-
Monitoring the Reaction:
-
Subsequent Reaction:
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature control in diazotization.
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 9. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reduction of 2,2'-Dithiosalicylic Acid to Thiosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 2,2'-dithiosalicylic acid to thiosalicylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiosalicylic acid.
| Issue | Potential Cause | Recommended Solution |
| Foaming during reaction | Vigorous evolution of nitrogen gas. | Add a few milliliters of ether periodically to control the foaming.[1] |
| Incomplete reduction | Inactive reducing agent (e.g., zinc lumping), insufficient reaction time, or incorrect temperature. | - If using zinc, add more if it lumps and becomes inactive.[1] - Ensure the reaction is refluxed for the recommended time (e.g., about four hours with zinc dust in glacial acetic acid, or up to ten hours for larger scale reactions).[1] - For reductions in aqueous alkali, maintain the temperature at or below 40°C, as higher temperatures can lead to a significant amount of unreacted dithiosalicylic acid.[2] |
| Low Yield | Inefficient reduction method, side reactions, or loss of product during workup. | - Consider alternative reduction methods, such as using zinc, aluminum, or tin in an aqueous alkali metal hydroxide solution, which can result in high yields (e.g., 96.9% based on this compound).[2] - Ensure complete precipitation of the product by acidifying the solution to a pH of ≤ 2.5.[2] |
| Difficulty in recovering product | Co-precipitation of metal hydroxides with the product during acidification. | Stir the solution vigorously during acidification to prevent the product from being trapped with precipitating metal hydroxides. Ensure the final pH is low enough (pH 1.0-2.5) to redissolve the metal hydroxides.[2] |
| Re-oxidation of thiosalicylic acid | Exposure of the alkali metal salt of thiosalicylic acid to air. | After the reduction is complete, it is best to work quickly and under a non-oxidizing gas atmosphere during the acidification step to prevent the reformation of this compound.[2] |
Frequently Asked Questions (FAQs)
1. What are the common methods for reducing 2,2'-dithiosalicylic acid to thiosalicylic acid?
Common methods for the reduction of 2,2'-dithiosalicylic acid include the use of metals like zinc, aluminum, or tin.[2] The reduction can be carried out in glacial acetic acid or in an aqueous solution of an alkali metal hydroxide.[1][2] Other less common methods mentioned in the literature include reduction with glucose in an alkaline solution.[1]
2. How can I determine if the reduction is complete?
To check for completion, a small sample of the reaction mixture can be taken, cooled, and filtered. The precipitate is then boiled with a strong sodium hydroxide solution, filtered again, and the filtrate is acidified with hydrochloric acid. If the reduction is complete, the resulting precipitate of thiosalicylic acid will have a melting point of 164°C or lower. An incomplete reduction will result in a material with a melting point above 164°C.[1]
3. What are the advantages of performing the reduction in an aqueous alkaline solution instead of glacial acetic acid?
Performing the reduction in an aqueous solution of an alkali metal hydroxide avoids the use of an organic solvent, which eliminates the need for its recovery, a significant advantage for industrial-scale production.[2] This method can also be more efficient, requiring a smaller amount of metal reducing agent.[2]
4. Can I produce thiosalicylic acid without first isolating 2,2'-dithiosalicylic acid?
Yes, it is possible to synthesize thiosalicylic acid in high yield directly from the diazotized anthranilic acid by adjusting the sodium to sulfur atomic ratio during the reaction with sodium sulfide.[3] This method bypasses the separate isolation and reduction steps of 2,2'-dithiosalicylic acid.[3]
5. How is the starting material, 2,2'-dithiosalicylic acid, typically prepared?
2,2'-Dithiosalicylic acid is commonly prepared by treating diazotized anthranilic acid with sodium disulfide in an alkaline solution.[1][4] The anthranilic acid is first diazotized using sodium nitrite and hydrochloric acid at low temperatures.[1][5]
Experimental Protocols
Reduction of 2,2'-Dithiosalicylic Acid with Zinc Dust in Glacial Acetic Acid
This protocol is adapted from Organic Syntheses.[1]
-
In a 1-liter round-bottomed flask, mix the moist cake of 2,2'-dithiosalicylic acid with 27 g of zinc dust and 300 cc of glacial acetic acid.
-
Reflux the mixture vigorously for approximately four hours.
-
Monitor the reaction for completion using the melting point test described in the FAQs. If the reduction is incomplete, continue refluxing and add more zinc dust if necessary.[1]
-
Once the reduction is complete, cool the mixture and filter it with suction.
-
Wash the filter cake with water.
-
Transfer the filter cake to a 1-liter beaker and suspend it in 200 cc of water.
-
Heat the suspension to boiling.
-
Make the hot solution strongly alkaline by adding about 40 cc of 33% aqueous sodium hydroxide solution.
-
Boil the alkaline solution for about twenty minutes to ensure complete extraction of the product.
-
Filter the hot solution to remove insoluble materials.
-
Precipitate the thiosalicylic acid by adding sufficient concentrated hydrochloric acid to make the solution acidic to Congo red paper.
Reduction of 2,2'-Dithiosalicylic Acid with Zinc Powder in Aqueous Sodium Hydroxide
This protocol is based on a patented method.[2]
-
Dissolve sodium hydroxide in water and then cool the solution to room temperature.
-
Dissolve 2,2'-dithiosalicylic acid in the sodium hydroxide solution and heat to 50°C.
-
While maintaining the temperature at 50 ± 2°C, add zinc powder portion-wise.
-
After the addition is complete, continue the reaction for a set period (e.g., 20 minutes to 5 hours) while maintaining the temperature between 0-40°C.
-
Filter the reaction mixture to remove any unreacted metal.
-
Acidify the filtrate with a strong acid (e.g., 36% hydrochloric acid) under cooling to a pH of 2.0.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water until the filtrate is neutral.
-
Dry the product under reduced pressure.
Data Presentation
| Reduction Method | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Method 1 | Zinc Dust | Glacial Acetic Acid | Reflux | Not specified, but implied to be effective | [1] |
| Method 2 | Zinc Powder | Aqueous Sodium Hydroxide | ≤ 40°C | 96.9% (based on this compound) | [2] |
| Method 3 | Zinc | Glacial Acetic Acid | Not specified | 71-85% (based on anthranilic acid) | [2] |
Visualizations
Experimental Workflow for Reduction in Aqueous Alkali
Caption: Workflow for the reduction of 2,2'-dithiosalicylic acid using zinc in an aqueous alkaline solution.
Logical Relationship of Challenges and Solutions
Caption: Troubleshooting logic for challenges in the reduction of 2,2'-dithiosalicylic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. JPH11140045A - Production of thiosalicylic acid - Google Patents [patents.google.com]
- 3. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
stability and storage conditions for dithiosalicylic acid powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of dithiosalicylic acid powder.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound powder?
A1: this compound powder is generally considered stable under normal temperatures and pressures.[1][2] However, its stability can be affected by specific environmental conditions.
Q2: What are the optimal storage conditions for this compound powder?
A2: To ensure maximum shelf-life and prevent degradation, this compound powder should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is also recommended to protect it from light and air.[4] Some sources suggest refrigeration for long-term storage.[5] Always keep the container tightly closed when not in use.[1][2]
Q3: What substances are incompatible with this compound powder?
A3: this compound is incompatible with strong oxidizing agents.[1][2][6] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q4: What are the hazardous decomposition products of this compound?
A4: When heated to decomposition, this compound can emit toxic vapors, including oxides of sulfur, carbon monoxide, and carbon dioxide.[1][6][7]
Q5: What is the physical appearance of this compound powder?
A5: this compound is typically an off-white to tan, yellow, or brown powder or crystalline solid.[1][2][5][8] A significant change in color may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the powder (e.g., darkening). | Exposure to light, air (oxidation), or elevated temperatures. | Discard the product if color change is significant, as it may indicate degradation. Ensure future storage is in a tightly sealed, light-resistant container in a cool, dry place. |
| Clumping or caking of the powder. | Exposure to moisture. | Store the powder in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Inconsistent experimental results. | Potential degradation of the this compound powder. | Verify the storage conditions and age of the powder. If degradation is suspected, it is advisable to use a fresh batch of the reagent. Consider performing a purity analysis (e.g., via HPLC) on the existing stock. |
| Visible impurities in the powder. | Contamination or degradation. | Do not use the powder. Procure a new batch from a reputable supplier. |
Storage and Incompatibility Summary
| Parameter | Recommendation | References |
| Temperature | Cool, ambient temperatures. Refrigeration for long-term storage. | [1][2][3][5] |
| Humidity | Dry environment. | [1][2] |
| Light | Protect from light; store in light-resistant containers. | [4] |
| Atmosphere | Store in a tightly closed container; air sensitive. | [2][4] |
| Incompatible Materials | Strong oxidizing agents. | [1][2][6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Powder
This protocol outlines a general method for evaluating the stability of this compound powder under accelerated conditions.
1. Objective: To determine the stability of this compound powder under conditions of elevated temperature and humidity.
2. Materials:
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This compound powder
-
Controlled environment stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water, phosphoric acid)
-
Amber glass vials with tight-fitting caps
3. Methodology:
-
Initial Analysis (Time Zero):
-
Accurately weigh a sample of this compound powder and dissolve it in a suitable solvent to a known concentration.
-
Analyze the sample by HPLC to determine the initial purity and identify any existing degradation products. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Place accurately weighed samples of this compound powder into amber glass vials.
-
Leave some vials open to the atmosphere within the stability chamber and tightly cap others to assess the impact of air exposure.
-
-
Storage Conditions:
-
Place the vials into stability chambers set at accelerated conditions (e.g., 40°C / 75% Relative Humidity).
-
-
Time Points for Analysis:
-
Pull samples for analysis at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Sample Analysis:
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At each time point, remove a set of vials from the stability chamber.
-
Prepare solutions of the stored samples as in step 1.
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Analyze the samples by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the time-zero sample.
-
Quantify the percentage of this compound remaining and the formation of any degradation products.
-
Plot the percentage of this compound as a function of time for each storage condition.
-
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [guidechem.com]
- 3. fscichem.com [fscichem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 2,2'-Dithiosalicylic acid price,buy 2,2'-Dithiosalicylic acid - chemicalbook [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
avoiding impurities in the synthesis of dithiosalicylic acid
Technical Support Center: Synthesis of Dithiosalicylic Acid
Welcome to the technical support center for the synthesis of 2,2'-dithiosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when starting from anthranilic acid.
Question 1: My reaction yielded a brownish, sticky solid instead of a powder. What could be the cause?
Answer: A brownish and sticky product often indicates the presence of impurities from side reactions. The most common causes are:
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Decomposition of the Diazonium Salt: If the temperature during the diazotization of anthranilic acid is not strictly maintained below 5°C, the diazonium salt can decompose, leading to the formation of phenolic byproducts and other colored impurities.
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Excessive Foaming: During the reaction of the diazonium salt with sodium disulfide, nitrogen gas is evolved. Excessive foaming can carry impurities into the product. This can be controlled by the slow addition of the diazonium salt solution and by adding a few milliliters of ether to break the foam.[1]
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Benzyne Formation: Diazotization of anthranilic acid can sometimes lead to the formation of a benzyne intermediate through the loss of nitrogen and carbon dioxide, especially if the reaction conditions are not optimal.[2] This highly reactive intermediate can lead to a variety of byproducts.
To troubleshoot this issue:
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Ensure rigorous temperature control during the diazotization step, keeping the temperature below 5°C at all times.[1][3]
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Add the diazonium salt solution to the disulfide solution slowly to control the rate of nitrogen evolution.
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Consider a purification step involving recrystallization from a suitable solvent system, such as a mixture of DMF and water, to remove colored impurities.[4]
Question 2: The yield of my this compound is significantly lower than expected. What are the potential reasons?
Answer: Low yields can be attributed to several factors throughout the synthesis process:
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Incomplete Diazotization: Ensure that the sodium nitrite is added slowly and in the correct stoichiometric amount to fully convert the anthranilic acid to its diazonium salt. An excess of nitrous acid can be checked with starch-iodide paper.[5]
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Loss of Product During Workup: this compound has some solubility in organic solvents. Avoid excessive washing with organic solvents during filtration.
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Side Reactions of the Diazonium Salt: As mentioned previously, decomposition or alternative reactions of the diazonium salt will reduce the amount available to form the desired product.[6][7][8][9]
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Suboptimal Reaction Conditions: The reaction of the diazonium salt with the sulfur source is also temperature-sensitive. Adding the diazonium salt solution to a cold solution of sodium disulfide is crucial.[3]
To improve the yield:
-
Carefully monitor the stoichiometry of your reagents.
-
Maintain strict temperature control throughout the reaction.
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Minimize the use of organic solvents during the initial product isolation.
Question 3: My final product is contaminated with elemental sulfur. How can I remove it?
Answer: When using sodium disulfide as the sulfur source, elemental sulfur is a common impurity. A simple and effective method for its removal is to take advantage of the acidic nature of this compound:
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Dissolve the crude product in a hot aqueous solution of sodium carbonate. This compound will dissolve to form its sodium salt, while elemental sulfur will remain as an insoluble solid.
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Filter the hot solution to remove the sulfur.
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Re-precipitate the pure this compound by acidifying the filtrate with a strong acid, such as hydrochloric acid.[1]
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Filter the purified product and wash with cold water.
Question 4: I am observing an impurity with a similar polarity to my product in TLC/HPLC analysis. What could it be?
Answer: An impurity with similar polarity could be an isomer or a closely related byproduct. One possibility is the formation of thiosalicylic acid as a byproduct or from incomplete oxidation. While this compound is the oxidized dimer of thiosalicylic acid, reaction conditions can sometimes lead to a mixture.
Another potential impurity is unreacted anthranilic acid if the initial diazotization was incomplete.
To identify the impurity, it is recommended to use analytical techniques such as LC-MS to determine the molecular weight of the unknown peak. Running co-spots with authentic samples of potential impurities (e.g., anthranilic acid, thiosalicylic acid) on TLC can also be a quick way to identify them.
Experimental Protocols
Below are detailed methodologies for the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid.
Protocol 1: Synthesis via Diazotization and Reaction with Sodium Disulfide
This is a widely used and reliable method for the laboratory-scale synthesis of this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Quantitative Data:
| Reagent/Parameter | Amount/Value | Reference |
| Anthranilic Acid | 137 g (1 mole) | [1] |
| Concentrated HCl | 200 cc | [1] |
| Sodium Nitrite | 69 g (1 mole) | [1] |
| Sodium Sulfide (Na₂S·9H₂O) | 260 g (1.1 moles) | [1] |
| Sulfur | 34 g | [1] |
| Sodium Hydroxide | 40 g | [1] |
| Diazotization Temperature | < 5°C | [1][3] |
| Reaction with Disulfide Temp. | < 5°C (initial) | [3] |
| Typical Yield | 71-84% (of thiosalicylic acid from this compound reduction) | [1] |
Detailed Procedure:
-
Diazotization: In a beaker, suspend 137 g of anthranilic acid in 500 cc of water and 200 cc of concentrated hydrochloric acid. Cool the mixture to about 6°C in a freezing mixture with stirring. Slowly add a solution of 69 g of sodium nitrite in 280 cc of water, ensuring the temperature does not rise above 5°C.[1]
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Sodium Disulfide Preparation: In a separate beaker, dissolve 260 g of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in 290 cc of hot water. Add a solution of 40 g of sodium hydroxide in 100 cc of water. Cool this solution in a freezing mixture.[1]
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Reaction: Slowly add the cold diazonium salt solution to the cold alkaline sodium disulfide solution with stirring, keeping the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature. Nitrogen gas will evolve.[1][3]
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Precipitation: Once the nitrogen evolution ceases (after about two hours), add approximately 180 cc of concentrated hydrochloric acid until the solution is acidic to Congo red paper. Filter the precipitated this compound and wash it with water.[1]
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Purification: To remove excess sulfur, dissolve the precipitate by boiling it with a solution of 60 g of anhydrous sodium carbonate in 2 liters of water. Filter the mixture while hot. Re-precipitate the this compound from the filtrate by adding concentrated hydrochloric acid. Filter the solid, wash with cold water, and dry.[1]
Signaling Pathways and Logical Relationships
Reaction Scheme for this compound Synthesis
This diagram illustrates the key chemical transformations in the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid.
Caption: Key reaction steps in this compound synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for diagnosing the cause of low yields in the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 4. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
troubleshooting abiotic reactions in dithiosalicylic acid biodegradation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biodegradation of dithiosalicylic acid (DTSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTSA) and why is it relevant in biodegradation studies?
A1: this compound (2,2'-dithiodibenzoic acid) is an organosulfur compound.[1] In the context of biodegradation, it is particularly relevant as it can be an abiotic byproduct formed from the metabolites of dibenzothiophene, a sulfur-containing heterocycle found in fossil fuels.[2] Its presence can complicate studies on the microbial degradation of such compounds, but DTSA itself can also be a substrate for biodegradation.[3]
Q2: What are the common abiotic reactions involving DTSA that can interfere with my biodegradation experiments?
A2: Abiotic (non-biological) reactions are a significant challenge in DTSA biodegradation studies. DTSA can be formed abiotically from precursors like 2-mercaptophenylglyoxylate, a metabolite of dibenzothiophene biodegradation.[2] Additionally, thiosalicylic acid can be readily oxidized to form DTSA.[4] It is crucial to run parallel sterile controls to distinguish between biotic and abiotic transformations.
Q3: My sterile control is showing changes in DTSA concentration. What could be the cause?
A3: Changes in your sterile control indicate that abiotic factors are influencing your experiment. This could be due to:
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Reaction with media components: DTSA may react with components of your culture medium over time.
-
Photodegradation: Exposure to light can potentially degrade DTSA.
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pH instability: The stability of DTSA can be influenced by the pH of the medium.
-
Oxidation: DTSA might be susceptible to oxidation by reactive oxygen species that could be generated by media components under certain conditions.
Q4: I am observing the formation of benzoic acid in my cultures. Is this a product of DTSA biodegradation?
A4: Yes, benzoic acid has been identified as a transient metabolite in the biodegradation of this compound.[3]
Troubleshooting Guides
Issue 1: Abiotic Formation of DTSA in Dibenzothiophene Degradation Studies
Problem: You are studying the biodegradation of dibenzothiophene and observe the unexpected appearance of this compound in your cultures, including the sterile controls.
Possible Cause: DTSA can be formed abiotically from the oxidation of 2-mercaptobenzoic acid, which is a metabolite of dibenzothiophene.[2] This abiotic reaction can complicate the interpretation of your results.
Solution:
-
Strict Sterile Controls: Always run parallel sterile control experiments. These should contain the same medium and dibenzothiophene concentration as your inoculated cultures but without the microorganisms.
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Monitor Precursors: If possible, analyze for the presence of potential precursors to DTSA, such as 2-mercaptobenzoic acid, in both your biotic and abiotic samples.
-
Data Analysis: Quantify the amount of DTSA formed in the sterile controls and subtract this from the amount observed in your inoculated cultures to estimate the extent of biotic transformation.
Issue 2: Difficulty in Quantifying DTSA Using HPLC
Problem: You are experiencing issues with the quantification of DTSA in your culture media using High-Performance Liquid Chromatography (HPLC), such as poor peak shape, low sensitivity, or co-elution with other compounds.
Possible Cause: The chromatographic conditions may not be optimal for the separation and detection of DTSA in your specific sample matrix.
Solution:
-
Mobile Phase Optimization: For reversed-phase HPLC, a common approach for analyzing organic acids is to use a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., water with 0.1% formic acid or phosphoric acid).[5] Adjusting the organic-to-aqueous ratio and the type and concentration of the acid modifier can significantly impact the retention and peak shape of DTSA.
-
Wavelength Selection: Ensure you are using an optimal detection wavelength for DTSA. A UV-Vis detector is commonly used, and the wavelength should be set to a lambda max of the compound for best sensitivity.
-
Sample Preparation: Properly prepare your samples by filtering them through a 0.22 µm filter to remove any particulate matter that could interfere with the analysis. If necessary, a solid-phase extraction (SPE) step may be employed to clean up the sample and concentrate the analyte.
Issue 3: Slow or No Biodegradation of DTSA
Problem: You have inoculated your culture medium containing DTSA with a microbial consortium or a pure strain, but you observe very slow or no degradation of the compound over time.
Possible Cause:
-
Inappropriate Microbial Strain: The microorganisms you are using may not possess the necessary enzymatic machinery to degrade DTSA.
-
Sub-optimal Culture Conditions: The pH, temperature, aeration, or nutrient composition of your medium may not be conducive to the growth and metabolic activity of the degrading microorganisms.
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Toxicity: High concentrations of DTSA or its metabolites may be toxic to the microorganisms.
Solution:
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Acclimatization: If using a mixed microbial culture, consider an acclimatization period where the culture is gradually exposed to increasing concentrations of DTSA.
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Optimization of Culture Conditions: Systematically vary the pH, temperature, and nutrient levels to determine the optimal conditions for DTSA degradation.
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Toxicity Assay: Perform a toxicity test to determine the concentration range of DTSA that is not inhibitory to your microbial culture.
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Co-metabolism: Consider the addition of a more readily metabolizable carbon source to stimulate microbial activity, which may lead to the co-metabolism of DTSA.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119-80-2 | [6] |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [7] |
| Molecular Weight | 306.36 g/mol | [7] |
| Appearance | Yellow to brown powder | [6] |
| Melting Point | 287-290 °C | [7] |
| Water Solubility | Insoluble | [7] |
Table 2: Example HPLC Conditions for Salicylic Acid and Related Compounds Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse Phase | [5] |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 230 nm | [9] |
| Temperature | 25 °C | [8] |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound
Objective: To assess the aerobic biodegradation of DTSA by a microbial consortium or a pure culture.
Materials:
-
This compound (DTSA)
-
Minimal salts medium (MSM) appropriate for the test microorganism(s)
-
Microbial inoculum (pure culture or consortium)
-
Sterile flasks or bioreactor
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Medium Preparation: Prepare the MSM and dispense it into sterile flasks.
-
DTSA Addition: Prepare a stock solution of DTSA in a suitable solvent (e.g., DMSO, as it is insoluble in water). Add the DTSA stock solution to the flasks to achieve the desired final concentration. Ensure the solvent concentration is not toxic to the microorganisms.
-
Inoculation: Inoculate the flasks with the microbial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Sterile Control: Prepare a sterile control flask containing MSM and DTSA but no inoculum.
-
Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microorganisms.
-
Sampling: At regular time intervals, aseptically withdraw samples from each flask for analysis.
-
Analysis: Prepare the samples for HPLC analysis by centrifugation and/or filtration to remove microbial cells. Analyze the supernatant for the concentration of DTSA and potential metabolites.
-
Data Interpretation: Compare the disappearance of DTSA in the inoculated flasks to the sterile control to determine the extent of biodegradation.
Protocol 2: Setting up a Sterile Control Experiment
Objective: To differentiate between biotic and abiotic degradation of DTSA.
Procedure:
-
Identical Setup: The sterile control experiment should be set up identically to the biodegradation experiment in every aspect except for the addition of the microbial inoculum.
-
Sterilization: Ensure all components of the control setup are sterile. This includes the flask, medium, and the stock solution of DTSA (if possible, by filter sterilization).
-
No Inoculum: Do not add any microorganisms to the sterile control flask.
-
Incubation: Incubate the sterile control flask under the exact same conditions (temperature, shaking, light exposure) as the inoculated flasks.
-
Sampling and Analysis: Sample and analyze the sterile control at the same time points and using the same methods as the experimental flasks.
-
Interpretation: Any change in the concentration of DTSA or the appearance of degradation products in the sterile control is attributable to abiotic processes.
Mandatory Visualization
References
- 1. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 3. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. agilent.com [agilent.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound (2,2-Dithiolbenzoic Acid) | Triaim Enterprise [triaimenterprise.com]
- 8. lcms.cz [lcms.cz]
- 9. helixchrom.com [helixchrom.com]
optimizing catalyst and cocatalyst in dithiosalicylic acid preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,2'-dithiosalicylic acid, focusing on the critical roles of the catalyst and cocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalyzed method for synthesizing 2,2'-dithiosalicylic acid?
A1: The most common catalyzed method involves the diazotization of anthranilic acid, followed by a reaction with liquid sulfur dioxide in the presence of a catalyst and a cocatalyst. This method offers high yield and purity.[1][2]
Q2: What are the typical catalysts and cocatalysts used in this synthesis?
A2: Commonly used catalysts include copper salts such as copper sulfate, as well as salts of iron, cobalt, or nickel.[2] Effective cocatalysts are typically iodide or bromide salts, for instance, potassium iodide or sodium bromide.[1][2]
Q3: What is the proposed mechanism for the catalyzed reaction?
A3: The reaction is believed to proceed via a radical-nucleophilic aromatic substitution, similar to the Sandmeyer reaction.[3] The copper(I) catalyst initiates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[3][4] This radical then reacts with sulfur dioxide and subsequently dimerizes to form the dithiosalicylic acid.
Q4: Why is temperature control so critical during the diazotization step?
A4: Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at temperatures above 5 °C.[5][6] Maintaining a low temperature (0–5 °C) is crucial for the safe and efficient formation of the diazonium salt intermediate.[5][7]
Q5: Can the catalyst be recovered and reused?
A5: While the patent literature does not specify catalyst recycling for this particular reaction, copper catalysts can often be recovered. Regeneration strategies may involve electrochemical methods to redeposit the copper or washing to remove poisons.[8] However, specific protocols for this synthesis would require development and validation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Diazotization: The diazonium salt intermediate is not forming efficiently. | • Verify Temperature Control: Ensure the temperature of the diazotization reaction is strictly maintained between 0-5°C. Higher temperatures can lead to premature decomposition of the diazonium salt.[5] • Check Reagent Quality: Use fresh, high-purity anthranilic acid and sodium nitrite. • Ensure Stoichiometry: Use a slight excess of sodium nitrite and sufficient hydrochloric acid to ensure complete conversion of the amine. |
| 2. Catalyst Inactivity: The catalyst may be poisoned or in the wrong oxidation state. | • Use High-Purity Catalyst: Ensure the copper sulfate (or other metal salt) is free from impurities that could act as catalyst poisons. • Consider Pre-activation: While not explicitly detailed for this reaction, some copper-catalyzed reactions benefit from a pre-reduction step to ensure the presence of active Cu(I) species.[3][4] | |
| 3. Suboptimal Catalyst/Cocatalyst Loading: The ratio and amount of catalyst and cocatalyst are critical for reaction efficiency. | • Optimize Loading: Systematically vary the catalyst and cocatalyst loading. A good starting point is a mass ratio of anthranilic acid to catalyst of 1.0:0.02-0.03 and to cocatalyst of 1.0:0.03-0.05.[2] Increasing catalyst loading may improve yield up to an optimal point.[9] | |
| Formation of Impurities/Side Products | 1. Side Reactions of the Diazonium Salt: The unstable diazonium salt can react with water or other nucleophiles. | • Maintain Low Temperatures: This minimizes decomposition and unwanted side reactions.[5][7] • Control Addition Rate: Add the diazonium salt solution slowly to the reaction mixture containing the catalyst and sulfur dioxide to ensure it reacts as intended rather than decomposing. |
| 2. Oxidation of the Product: The desired product may be susceptible to over-oxidation. | • Inert Atmosphere: While the primary reaction is robust, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. | |
| 3. Incomplete Reaction: Unreacted starting materials or intermediates may be present. | • Increase Reaction Time/Temperature (Post-Diazotization): After the initial low-temperature reaction, a higher temperature hold (e.g., 80-100°C) is required for reaction completion.[1] Ensure this step is carried out for the recommended duration. | |
| Reaction Stalls or is Sluggish | 1. Poor Mass Transfer: Inadequate mixing can limit the interaction between reactants. | • Ensure Efficient Stirring: Vigorous stirring is necessary, especially during the addition of the diazonium salt solution. |
| 2. Catalyst Deactivation: The catalyst may become deactivated during the reaction. | • Investigate Catalyst Stability: If the reaction starts well but then stops, catalyst deactivation may be the cause. While specific deactivation mechanisms for this reaction are not well-documented, general causes include poisoning by impurities or changes in the catalyst's physical state. |
Quantitative Data Summary
The following table summarizes data from an example in the patent literature for the synthesis of 2,2'-dithiosalicylic acid, providing a baseline for optimization experiments.
| Parameter | Value | Reference |
| Reactants | ||
| Anthranilic Acid | 380 kg | [1] |
| Sodium Nitrite | 210 kg | [1] |
| 30% Hydrochloric Acid | 1000 L | [1] |
| Liquid Sulfur Dioxide | 370 kg | [1] |
| Catalyst System | ||
| Catalyst (Copper Sulfate) | 6 kg | [1] |
| Cocatalyst (Potassium Iodide) | 5 kg | [1] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | [1] |
| Main Reaction Temperature | -20 to -10 °C | [1] |
| Main Reaction Time | 2 hours | [1] |
| Heating Temperature | 80 °C | [1] |
| Heating Time | 1 hour | [1] |
| Results | ||
| Product Yield | 383.13 kg (72.5%) | [1] |
| Product Purity (HPLC) | 83.7% | [1] |
Experimental Protocols
Detailed Methodology for the Catalyzed Synthesis of 2,2'-Dithiosalicylic Acid
This protocol is adapted from the patent literature and provides a detailed procedure for the synthesis.[1][2]
1. Diazotization of Anthranilic Acid: a. To a suitable reaction vessel, add water, anthranilic acid, and hydrochloric acid. Stir until all solids are dissolved. b. Cool the solution to 0-5 °C using an ice bath. c. Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. d. After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. e. Confirm the completion of the diazotization reaction using potassium iodide-starch paper (a blue-black color indicates the presence of excess nitrous acid). The resulting solution is the diazonium liquid.
2. Catalytic Reaction: a. In a separate reaction vessel, add water, the catalyst (e.g., copper sulfate), and the cocatalyst (e.g., potassium iodide). b. Cool this mixture to between -20 °C and -10 °C. c. Slowly and simultaneously add the previously prepared diazonium liquid and liquid sulfur dioxide to the catalyst mixture, maintaining the temperature between -20 °C and -10 °C. d. After the addition is complete, allow the reaction to proceed at this temperature for 0.5 to 3 hours.
3. Reaction Completion and Isolation: a. Gradually warm the reaction mixture to 80-100 °C and maintain this temperature for 0.5 to 2 hours. b. Cool the mixture to below 50 °C. c. Filter the resulting precipitate. d. Wash the solid with water and dry to obtain 2,2'-dithiosalicylic acid.
4. Purification (Optional): a. To remove excess sulfur, the crude product can be dissolved in a hot aqueous solution of sodium carbonate.[10] b. The hot solution is filtered to remove insoluble sulfur. c. The filtrate is then acidified with hydrochloric acid to re-precipitate the purified 2,2'-dithiosalicylic acid.[10] d. The purified product is filtered, washed with water, and dried.
Visualizations
Caption: Experimental workflow for the catalyzed synthesis of 2,2'-dithiosalicylic acid.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 2. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
This technical support center is designed for researchers, scientists, and drug development professionals investigating the photo-oxidation of thiol compounds. It provides troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate experimental design and interpretation.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My thiol sample shows significant degradation (e.g., disulfide formation) even before I begin the photo-irradiation. What is causing this?
Answer: Thiols are highly susceptible to autoxidation, especially in the presence of molecular oxygen and trace metal ions.[1][2] This "dark" reaction can lead to the formation of disulfides, which can complicate your experimental results. The rate of this oxidation is often dependent on the solvent, pH, and the presence of catalysts.[1][2]
-
Potential Causes:
-
Dissolved Oxygen: Solvents exposed to air contain dissolved molecular oxygen, a key oxidant.[2]
-
Metal Ion Contamination: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in your buffer or solvent can catalyze thiol oxidation.[2]
-
pH of the Medium: The rate of autoxidation can be pH-dependent; for many thiols, it increases in neutral or alkaline solutions.[2]
-
-
Solutions:
-
Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., argon or nitrogen) before use.
-
Use Chelating Agents: Add a metal chelator like EDTA to your reaction mixture to sequester catalytic metal ions.[2]
-
Control pH: Use buffered solutions to maintain a pH where the thiol is less prone to autoxidation, if compatible with your experimental goals.
-
Proper Storage: Store thiol-containing solutions under an inert atmosphere and at low temperatures.
-
Question 2: I am observing very low yields of my desired photo-oxidation product (e.g., sulfenate/sulfinate). How can I improve this?
Answer: Low product yield in photo-oxidation reactions can stem from several factors related to the solvent, reaction setup, and the intrinsic mechanism of the reaction.
-
Potential Causes:
-
Solvent Effects: Protic solvents (like methanol or water) can decrease the rate of the initial attack of singlet oxygen on the thiol group due to hydrogen bonding, which reduces the nucleophilicity of the sulfur atom.[3][4]
-
Inefficient Photosensitizer: The chosen photosensitizer may not efficiently generate singlet oxygen or other reactive oxygen species (ROS) upon irradiation at the selected wavelength.
-
Oxygen Limitation: The concentration of dissolved oxygen may be insufficient, limiting the generation of singlet oxygen. The thiol-ene reaction, for example, is known to be less inhibited by oxygen than traditional radical polymerizations.[5][6]
-
Incorrect Wavelength or Light Intensity: The light source may not match the absorption maximum of the photosensitizer, or the intensity may be too low.
-
-
Solutions:
-
Optimize Solvent Choice: While protic solvents can decrease the initial reaction rate, they can also dramatically increase the conversion of the intermediate to the final product.[3][4] Consider testing a range of aprotic and protic solvents to find the optimal balance for your specific system. Deuterated solvents can sometimes accelerate oxidations involving singlet oxygen.[7]
-
Select an Appropriate Photosensitizer: Ensure your photosensitizer has a high quantum yield for singlet oxygen production and absorbs strongly at the wavelength of your light source.
-
Ensure Oxygen Supply: For reactions requiring oxygen, ensure a steady supply by bubbling oxygen through the solution or carrying out the reaction in an open-to-air vessel, if controlled conditions are not required.[8]
-
Verify Light Source: Check the emission spectrum of your lamp and ensure it overlaps with the sensitizer's absorption spectrum. Adjust the light intensity or irradiation time as needed.
-
Question 3: My reaction kinetics are inconsistent when I switch solvents. Why is the solvent effect so pronounced?
Answer: Solvents play a multifaceted role in the photo-oxidation of thiols, directly influencing reaction rates and mechanisms.[3][9]
-
Key Solvent Influences:
-
Stabilization of Intermediates: Protic solvents can stabilize key intermediates, such as persulfoxides, through hydrogen bonding. This stabilization can significantly affect the rate of product formation.[3]
-
Reactant Nucleophilicity: Hydrogen bonding from protic solvents can decrease the nucleophilicity of a thiolate, making it less reactive toward electrophilic species like singlet oxygen.[3]
-
Radical Stability: In radical-mediated processes like the thiol-ene reaction, polar solvents can stabilize charged or polar radical intermediates, which can influence the chain transfer step more significantly than the propagation step.[10][11]
-
Singlet Oxygen Lifetime: The lifetime of singlet oxygen, a key intermediate in many photo-oxidations, is highly solvent-dependent. Halogenated and deuterated solvents generally support longer lifetimes, which can lead to higher reaction efficiencies.
-
To ensure reproducibility, it is critical to use high-purity, dry solvents and to precisely control reaction conditions like temperature and reactant concentrations.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in thiol photo-oxidation experiments.
Caption: Troubleshooting workflow for thiol photo-oxidation experiments.
Quantitative Data Summary
The solvent environment directly impacts the kinetics of thiol photo-oxidation. The following tables summarize key quantitative data from the literature.
Table 1: Effect of Protic Solvents on Photooxidation Rate Constants of a Cobalt-Thiolato Complex
This table illustrates how a protic solvent (methanol) versus an aprotic solvent (acetonitrile) affects the total rate of singlet oxygen removal (kₜ) and the chemical reaction rate (kᵣ).
| Solvent | kₜ (Total Rate of ¹O₂ Removal) M⁻¹s⁻¹ | kᵣ (Chemical Reaction Rate) M⁻¹s⁻¹ | Product Formation Fraction (kᵣ/kₜ) |
| Acetonitrile (CH₃CN) | 1.8 x 10⁸ | 4.3 x 10⁶ | 0.02 |
| Methanol (CH₃OH) | 1.1 x 10⁸ | 3.5 x 10⁷ | 0.32 |
| Data adapted from Miller et al.[3] Protic solvents can decrease the overall rate of interaction with singlet oxygen (kₜ) but dramatically increase the efficiency of conversion to product (kᵣ/kₜ).[3][4] |
Table 2: Solvent Effects on Thiol-Ene Reaction Conversion
This table shows the effect of using a deuterated solvent on the conversion percentage in a thiol-ene/oxidation tandem reaction, highlighting the role of singlet oxygen.
| Solvent | Reaction Time (hours) | Conversion (%) |
| Methanol (MeOH) | 3 | 60 |
| Deuterated Methanol (CD₃OD) | 3 | 95 |
| Data adapted from Aleman et al.[7] The higher conversion in the deuterated solvent supports a mechanism involving singlet oxygen, as its lifetime is longer in CD₃OD.[7] |
Experimental Protocols
This section provides a generalized protocol for conducting a thiol photo-oxidation experiment.
General Protocol for Photo-oxidation of a Thiol Compound
Objective: To monitor the photo-oxidation of a thiol compound in a specific solvent using a photosensitizer and to analyze the products.
Materials:
-
Thiol compound of interest
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue, Eosin Y)[8][12]
-
High-purity solvent (e.g., acetonitrile, methanol, dichloromethane)
-
Quartz or borosilicate glass reaction vessel
-
Light source (e.g., LED lamp, laser with specific wavelength)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer, NMR)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the thiol compound and the photosensitizer in the chosen solvent. The concentrations will need to be optimized, but typical ranges are 1-10 mM for the thiol and 10-50 µM for the sensitizer.
-
To minimize autoxidation, deoxygenate the solvent by bubbling with argon for 15-20 minutes prior to preparing the solutions.
-
Transfer a known volume of the reaction mixture to the reaction vessel.
-
-
Experimental Setup:
-
Place the reaction vessel on a magnetic stirrer. If the reaction is temperature-sensitive, use a cooling/heating block or a jacketed vessel.
-
Position the light source at a fixed distance from the vessel to ensure consistent irradiation. The setup should be contained within a light-proof enclosure to prevent exposure to ambient light.[12]
-
-
Irradiation and Monitoring:
-
Take an initial sample (t=0) before turning on the light source for baseline analysis.
-
Begin irradiation while stirring the solution.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture. Quench the reaction if necessary (e.g., by adding a reducing agent or protecting from light).
-
Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining thiol and the formed products.
-
-
Data Analysis:
-
Plot the concentration of the thiol compound versus time to determine the reaction rate.
-
Identify and quantify the oxidation products (e.g., disulfide, sulfenic acid, sulfinic acid) using appropriate analytical standards and techniques like LC-MS or NMR.
-
Reaction Mechanism & Experimental Workflow Diagrams
The following diagrams illustrate the general photo-oxidation mechanism and the experimental workflow.
Caption: General mechanism for Type II photo-oxidation of thiols.
Caption: General experimental workflow for studying thiol photo-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photooxidation of metal-bound thiolates: reactivity of sulfur containing peroxidic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photooxidation of Co-thiolato complexes in protic and aprotic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05672A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dithiosalicylic Acid Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Dithiosalicylic acid, also known as 2,2'-dithiobis(benzoic acid), is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides an objective comparison of the most common synthesis methods, supported by experimental data, to aid researchers in selecting the optimal procedure for their specific needs.
Comparison of Key Synthesis Methods
The two primary methods for the synthesis of this compound are the diazotization of anthranilic acid followed by reaction with either sodium disulfide or liquid sulfur dioxide.
| Parameter | Method 1: Diazotization with Sodium Disulfide | Method 2: Diazotization with Liquid Sulfur Dioxide |
| Starting Material | Anthranilic Acid | Anthranilic Acid |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium disulfide | Sodium nitrite, Hydrochloric acid, Liquid sulfur dioxide, Catalyst (e.g., copper or nickel salts), Co-catalyst (e.g., magnesium iodide) |
| Typical Yield | 71-86%[2][3] | Up to 98.6%[4] |
| Reported Purity | Sufficient for most purposes after recrystallization[3] | 81.5% - 98.8% (as analyzed by HPLC)[4] |
| Reaction Conditions | Low temperature (0-10°C) for diazotization, followed by reaction with sodium disulfide.[2][3][5] | Low temperature (-20 to -10°C) for reaction with liquid SO2, followed by heating (80-100°C).[4][5] |
| Advantages | Well-established and documented procedure.[3] | High reaction yield and product purity, simple separation, less production wastewater, and lower production cost are claimed.[4] |
| Disadvantages | May require purification by recrystallization to remove excess sulfur.[3] Foaming can be an issue during the reaction.[3] | Requires handling of liquid sulfur dioxide, which is a toxic and corrosive gas. The use of catalysts may require additional removal steps. |
Experimental Protocols
Method 1: Synthesis via Diazotization of Anthranilic Acid and Reaction with Sodium Disulfide
This method is a widely used and reliable procedure for the laboratory-scale synthesis of this compound.[2][3]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sodium sulfide nonahydrate
-
Sulfur
-
Sodium hydroxide
-
Anhydrous sodium carbonate
-
95% Ethanol
-
Decolorizing carbon
-
Ether
Procedure:
-
Preparation of Sodium Disulfide Solution: A solution of sodium disulfide is prepared by heating sodium sulfide nonahydrate and powdered sulfur in water, followed by the addition of a sodium hydroxide solution. The mixture is then cooled.[3]
-
Diazotization of Anthranilic Acid: Anthranilic acid is dissolved in a mixture of water and concentrated hydrochloric acid and cooled to approximately 6°C. A solution of sodium nitrite is then added slowly while maintaining the low temperature to form the diazonium salt.[2][3]
-
Reaction of Diazonium Salt with Sodium Disulfide: The cold diazonium salt solution is added to the cold sodium disulfide solution. The reaction mixture is stirred and allowed to warm to room temperature, during which nitrogen gas evolves.[2][3] Foaming may occur and can be controlled by the addition of ether.[3]
-
Precipitation and Purification: Concentrated hydrochloric acid is added to the reaction mixture to precipitate the crude this compound.[2][3] To remove excess sulfur, the precipitate is dissolved in a hot sodium carbonate solution and filtered. The this compound is then reprecipitated by the addition of concentrated hydrochloric acid.[3]
-
Final Purification (Recrystallization): The product can be further purified by recrystallization from a hot ethanol-water mixture with the addition of decolorizing carbon. The resulting product is typically in the form of yellow flakes.[3]
Method 2: Synthesis via Diazotization of Anthranilic Acid and Reaction with Liquid Sulfur Dioxide
This method, detailed in a patent, claims high yields and purity, making it potentially suitable for industrial-scale production.[4]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
30% Industrial hydrochloric acid
-
Liquid sulfur dioxide
-
Catalyst (e.g., copper sulfate, nickel chloride)[4]
-
Co-catalyst (e.g., magnesium iodide)[4]
Procedure:
-
Diazotization of Anthranilic Acid: Anthranilic acid is dissolved in water and 30% hydrochloric acid. The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added dropwise to carry out the diazotization reaction.[4]
-
Reaction with Liquid Sulfur Dioxide: In a separate reactor, water, a catalyst, and a co-catalyst are added. The diazonium solution and liquid sulfur dioxide are then added at a low temperature of -20 to -10°C. The reaction is maintained at this temperature for 0.5 to 3 hours.[4]
-
Heating and Isolation: The temperature is then raised to 80-100°C and held for 0.5 to 2 hours. Finally, the reaction mixture is cooled to below 50°C, and the 2,2'-dithiosalicylic acid is isolated by filtration.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the two primary synthesis methods of this compound.
Caption: Comparative workflow of this compound synthesis methods.
Conclusion
Both the sodium disulfide and liquid sulfur dioxide methods offer viable routes for the synthesis of this compound. The choice between them will depend on the specific requirements of the researcher or organization. The sodium disulfide method is a classic, well-understood procedure suitable for laboratory scale, while the liquid sulfur dioxide method presents a potentially more efficient and higher-yielding alternative for larger-scale production, provided the necessary equipment and safety precautions for handling liquid SO2 are in place. Further optimization of reaction conditions for either method could potentially lead to even higher yields and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 5. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
Validating the Purity of Synthesized Dithiosalicylic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of synthesized 2,2'-dithiosalicylic acid. Experimental data from various synthesis methods are presented to offer a comprehensive overview of expected purity levels.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of 2,2'-dithiosalicylic acid, a reversed-phase HPLC method is recommended due to the compound's aromatic and acidic nature.
Experimental Protocol: Proposed Reversed-Phase HPLC Method
This proposed method is based on established protocols for similar aromatic disulfide compounds and general principles of organic acid analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% phosphoric acid to suppress the ionization of the carboxylic acid groups and ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized dithiosalicylic acid in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Purity of this compound from Different Synthesis Routes
The following table summarizes the purity of 2,2'-dithiosalicylic acid as determined by HPLC in various studies, primarily derived from patent literature describing its synthesis from anthranilic acid.
| Synthesis Method Variation | Reported Purity by HPLC | Reference |
| Diazotization of anthranilic acid followed by reaction with liquid sulfur dioxide (Method 1) | 83.7% | [1][2] |
| Diazotization of anthranilic acid followed by reaction with liquid sulfur dioxide (Method 2) | 96.1% | [3] |
| Diazotization of anthranilic acid followed by reaction with sodium disulfide | Typically 95-97% from production lines | |
| Purification of crude dithiodibenzoic acid using a mixed solvent of DMF and water | >99% | [4] |
Potential Impurities
Based on the common synthesis route starting from anthranilic acid, potential impurities that can be detected by HPLC include:
-
Anthranilic Acid: Unreacted starting material.
-
Thiosalicylic Acid: An intermediate or byproduct of the synthesis.[5]
-
Elemental Sulfur: Can be carried over from the synthesis process.[5]
-
Other Diazotization Byproducts: Various minor impurities formed during the diazotization reaction.
Alternative Purity Validation Methods
While HPLC is a highly accurate and quantitative method, other techniques can provide a qualitative or semi-quantitative assessment of purity and are often used as complementary methods.
1. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for separating components of a mixture. It can be used to quickly assess the presence of impurities in the synthesized this compound.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the acidic compound.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent like ethyl acetate.
-
Visualization:
-
UV Light (254 nm): this compound and other aromatic compounds will appear as dark spots on a fluorescent background.
-
Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause organic compounds to appear as brown spots.
-
Potassium Permanganate Stain: A general stain for organic compounds; the plate is dipped in the solution and heated, and compounds appear as yellow-brown spots on a purple background.
-
2. Melting Point Determination
The melting point of a pure compound is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Experimental Protocol: Melting Point Determination
-
Apparatus: A standard melting point apparatus.
-
Procedure: A small amount of the dried, crystalline product is packed into a capillary tube and heated slowly in the melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Reference Value: The reported melting point of 2,2'-dithiosalicylic acid is in the range of 287-290 °C.[6][7] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Melting Point Determination |
| Principle | Differential partitioning between a stationary and mobile phase under high pressure. | Differential partitioning between a stationary phase and a mobile phase by capillary action. | Observation of the temperature range over which a solid transitions to a liquid. |
| Quantitation | Highly quantitative. | Semi-quantitative at best. | Indirect measure of purity. |
| Sensitivity | High. | Moderate. | Low. |
| Throughput | Sequential analysis. | Multiple samples can be run simultaneously. | One sample at a time. |
| Cost | High initial investment and running costs. | Low cost. | Low cost. |
| Complexity | Requires skilled operator and method development. | Relatively simple to perform. | Very simple. |
Workflow and Decision Making
The choice of analytical method depends on the specific requirements of the research. The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the purification and purity validation of this compound.
This guide provides a framework for researchers to select and implement appropriate analytical methods for validating the purity of synthesized this compound. By combining the quantitative power of HPLC with the rapid screening capabilities of TLC and melting point determination, a high degree of confidence in product purity can be achieved.
References
- 1. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 3. 2,2'-Dithiosalicylic acid, 96% (119-80-2) - 2,2'-Dithiosalicylic acid, 96% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,2'-Dithiosalicylic acid CAS#: 119-80-2 [m.chemicalbook.com]
- 7. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
A Comparative Guide to the Spectroscopic Characterization of Dithiosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2,2'-dithiosalicylic acid and a common precursor and potential impurity, thiosalicylic acid. The confirmation of the dithiosalicylic acid structure is crucial in various applications, including pharmaceutical development and material science. This document outlines the key spectroscopic features that differentiate the two compounds and provides the necessary experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,2'-dithiosalicylic acid and thiosalicylic acid, facilitating a clear comparison for structural confirmation.
Table 1: FT-IR Spectroscopic Data
| Feature | 2,2'-Dithiosalicylic Acid | Thiosalicylic Acid | Structural Interpretation |
| O-H Stretch (Carboxylic Acid) | 3100 cm⁻¹ (broad)[1] | ~2500-3300 cm⁻¹ (broad) | The broad absorption indicates the presence of the carboxylic acid hydroxyl group, often involved in hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | 1675 cm⁻¹[1] | ~1700 cm⁻¹ | This strong absorption is characteristic of the carbonyl group in the carboxylic acid functional group. |
| C-O Stretch (Carboxylic Acid) | 1250 cm⁻¹[1] | ~1290 cm⁻¹ | Corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
| S-H Stretch | Absent | ~2550 cm⁻¹ | The absence of a peak in this region for 2,2'-dithiosalicylic acid and its presence for thiosalicylic acid is a key differentiator, confirming the formation of the disulfide bond. |
| S-S Stretch | 400-500 cm⁻¹ | Absent | The presence of a weak absorption in this region is indicative of the disulfide bond in 2,2'-dithiosalicylic acid. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Characteristic of the stretching vibrations of C-H bonds on the aromatic ring. |
| Aromatic C=C Stretch | 1450 cm⁻¹[1] | ~1450-1600 cm⁻¹ | These absorptions arise from the carbon-carbon double bond stretching within the benzene ring. |
Table 2: ¹H NMR Spectroscopic Data
| Proton | 2,2'-Dithiosalicylic Acid (DMSO-d₆) | Thiosalicylic Acid (CDCl₃) | Multiplicity & Integration |
| COOH | ~13.0 ppm | ~11.0 ppm | Singlet, 1H |
| Aromatic H | 7.2-8.0 ppm | 7.1-8.2 ppm | Multiplets, 4H |
Table 3: ¹³C NMR Spectroscopic Data
| Carbon | 2,2'-Dithiosalicylic Acid | Thiosalicylic Acid | Structural Interpretation |
| C=O | ~168 ppm | ~172 ppm | The carbonyl carbon of the carboxylic acid. |
| Aromatic C-S | ~139 ppm | ~130 ppm | The aromatic carbon directly bonded to the sulfur atom. The chemical shift is influenced by the disulfide linkage. |
| Aromatic C-COOH | ~133 ppm | ~135 ppm | The aromatic carbon to which the carboxylic acid group is attached. |
| Aromatic C-H | ~125-132 ppm | ~125-132 ppm | The protonated carbons of the aromatic ring. |
Table 4: Mass Spectrometry Data
| Ion | 2,2'-Dithiosalicylic Acid | Thiosalicylic Acid | Interpretation |
| [M]⁺ | m/z 306[2] | m/z 154 | The molecular ion peak corresponds to the molecular weight of the respective compound. |
| Key Fragments | Fragments corresponding to the loss of COOH, and cleavage of the S-S bond. | Fragments corresponding to the loss of H₂S, CO, and COOH. | Fragmentation patterns provide further confirmation of the molecular structure. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
-
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The mass spectrum is a plot of ion intensity versus m/z.
-
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated below.
Caption: Spectroscopic workflow for this compound confirmation.
References
Polymorphism in Dithiosalicylic Acid: A Comparative Guide to an Inclusion Compound
A detailed comparison of the crystallographic properties of the known polymorphs of the 2,2'-dithiosalicylic acid-trimethylamine inclusion compound is presented below. This guide is intended for researchers, scientists, and drug development professionals. It is important to note that while 2,2'-dithiosalicylic acid is a molecule of interest in pharmaceutical and materials science, to date, the scientific literature extensively documents the polymorphism of its inclusion compounds rather than the pure active pharmaceutical ingredient (API) itself. The data herein is based on the comprehensive study by Yang et al. (2016), which identified three distinct polymorphic forms of a 2,2'-dithiosalicylic acid (DTSA) and trimethylamine (TMA) co-crystal.
Comparative Analysis of Crystallographic Data
The three identified polymorphs of the DTSA-TMA inclusion compound exhibit distinct crystal packing and hydrogen-bonding patterns, which fundamentally define their different physical properties. A summary of their key crystallographic parameters is provided in Table 1.[1]
| Property | Polymorph 1 | Polymorph 2 | Polymorph 3 |
| Chemical Formula | C₃H₁₀N⁺·C₁₄H₉O₄S₂⁻·C₁₄H₁₀O₄S₂ | 4(C₃H₁₀N⁺)·2(C₁₄H₉O₄S₂⁻)·C₁₄H₈O₄S₂²⁻·C₁₄H₁₀O₄S₂ | C₃H₁₀N⁺·C₁₄H₉O₄S₂⁻ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/n | P-1 | P2₁/c |
| Unit Cell Dimensions | a = 12.045(2) Å, b = 15.584(3) Å, c = 16.587(3) Å, β = 109.13(3)° | a = 10.329(2) Å, b = 13.018(3) Å, c = 13.824(3) Å, α = 98.78(3)°, β = 109.43(3)°, γ = 104.02(3)° | a = 12.043(2) Å, b = 15.581(3) Å, c = 16.585(3) Å, β = 109.12(3)° |
| Unit Cell Volume | 2941.3(9) ų | 1629.4(6) ų | 2940.0(9) ų |
| Z (Formula units per cell) | 4 | 1 | 4 |
| Density (calculated) | 1.418 Mg/m³ | 1.345 Mg/m³ | 1.419 Mg/m³ |
| Hydrogen Bond Network | Forms a 2D layered structure | Forms a 3D network structure | Forms a 2D layered structure |
Implications for Physicochemical Properties
The differences in the crystal structures of these polymorphs are expected to have a significant impact on their physicochemical properties, which are critical for drug development. While experimental data on these specific polymorphs is not available, general principles of polymorphism allow for informed postulations (Table 2).
| Property | Expected Impact of Polymorphism | Relevance in Drug Development |
| Solubility | The different lattice energies and hydrogen bonding networks of the polymorphs will likely result in different solubilities. Generally, the least stable polymorph exhibits the highest solubility. | Solubility directly influences the bioavailability of a drug. Higher solubility can lead to better absorption and therapeutic efficacy. |
| Dissolution Rate | Polymorphs with weaker crystal lattice forces are expected to dissolve more rapidly. | The dissolution rate is a key factor in determining how quickly a drug becomes available for absorption in the body. |
| Stability | The polymorph with the lowest free energy (typically the most stable) will be less prone to converting to other forms over time or under stress conditions such as changes in temperature and humidity. | Ensuring the long-term stability of a single polymorphic form is crucial for maintaining the consistent performance and safety of a drug product. |
| Bioavailability | Differences in solubility and dissolution rate among polymorphs can lead to variations in the rate and extent of drug absorption, thereby affecting bioavailability. | Consistent bioavailability is essential for predictable therapeutic outcomes. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the identification and characterization of the dithiosalicylic acid-trimethylamine polymorphs, based on the work of Yang et al. (2016).[1]
Synthesis of the Polymorphs
-
Polymorph 1: 2,2'-dithiosalicylic acid (0.1 mmol) is dissolved in trimethylamine (3 ml) and methanol (5 ml). The resulting solution is stirred for 10 minutes and then allowed to stand at room temperature. Colorless block-like crystals of Polymorph 1 are obtained by slow evaporation over a period of seven days.
-
Polymorph 2: 2,2'-dithiosalicylic acid (0.1 mmol) is dissolved in a mixture of trimethylamine (3 ml) and N,N-dimethylformamide (5 ml). The solution is stirred for 10 minutes and left undisturbed. Colorless block-like crystals of Polymorph 2 are formed via slow evaporation over approximately ten days.
-
Polymorph 3: 2,2'-dithiosalicylic acid (0.1 mmol) is dissolved in trimethylamine (3 ml) and ethanol (5 ml). The solution is stirred for 10 minutes and allowed to stand. Colorless block-like crystals of Polymorph 3 are obtained through slow evaporation over a period of five days.
X-ray Crystallography
Single-crystal X-ray diffraction data for the three polymorphs is collected on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structures are solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing Polymorphism and Experimental Workflow
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the nature of polymorphism and a typical workflow for its investigation.
References
A Comparative Guide to Dithiosalicylic Acid and Other Sulfhydryl Modifying Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dithiosalicylic acid (DTSA) and other widely used sulfhydryl modifying reagents. The objective is to offer a comprehensive resource for selecting the appropriate reagent for specific research and drug development applications by comparing their reaction mechanisms, kinetics, specificity, and experimental protocols.
Introduction to Sulfhydryl Modification
The sulfhydryl (or thiol) group of cysteine residues is a highly reactive nucleophile within proteins. Its reactivity is central to numerous biological processes, including enzyme catalysis, redox signaling, and protein structure stabilization through disulfide bonds. The unique chemical properties of the cysteine thiol make it a prime target for covalent modification by specific reagents. These modifications are instrumental in various applications, from quantifying free thiols and probing protein structure to developing covalent inhibitors and antibody-drug conjugates.
This guide focuses on four major classes of sulfhydryl modifying reagents:
-
Disulfide Reagents (this compound and DTNB): These reagents react via thiol-disulfide exchange, forming a new disulfide bond. This reaction is typically reversible.
-
Maleimides (N-Ethylmaleimide): These react with thiols via a Michael addition, forming a stable, irreversible thioether bond.
-
Haloacetamides (Iodoacetamide): These alkylate thiols through a nucleophilic substitution (S(_{N})2) reaction, also forming a stable, irreversible thioether bond.
Mechanisms of Action
The distinct mechanisms of these reagents dictate their reactivity, specificity, and the stability of the resulting covalent bond.
Caption: Reaction mechanisms of common sulfhydryl modifying reagents.
Quantitative Comparison of Reagents
The choice of a sulfhydryl modifying reagent is often dictated by its reactivity and specificity under particular experimental conditions. The following table summarizes key quantitative parameters for the discussed reagents.
| Feature | This compound (DTSA) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reaction Type | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange | Michael Addition | Nucleophilic Substitution (S(_{N})2) |
| Bond Formed | Disulfide (Reversible) | Disulfide (Reversible) | Thioether (Irreversible) | Thioether (Irreversible) |
| Optimal pH Range | Neutral to slightly alkaline (inferred) | 7.0 - 8.0 | 6.5 - 7.5 | 7.0 - 8.5 |
Second-Order Rate Constant (k) with Cysteine/GSH (M
| Data not readily available; reactivity is expected to be comparable to DTNB. | ~10 - 100 (pH dependent) | ~10
| ~1 - 10 (pH dependent) |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine |
| Known Off-Target Residues | Minimal under optimal conditions. | Minimal under optimal conditions. | Lysine, Histidine (at pH > 7.5) | Methionine, Lysine, Histidine, Aspartate, Glutamate, Tyrosine |
| Monitoring | Spectrophotometric (release of thiosalicylate) | Spectrophotometric (release of TNB at 412 nm) | Decrease in absorbance at 300 nm | Not directly monitored by absorbance |
| Stability of Adduct | Reversible by reducing agents (e.g., DTT) | Reversible by reducing agents (e.g., DTT) | Generally stable; can undergo retro-Michael reaction in the presence of excess thiols | Highly stable |
Application in Signaling Pathways: The Keap1-Nrf2 System
Sulfhydryl modifications are critical for cellular signaling. A prominent example is the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and degradation. Electrophilic reagents and reactive oxygen species can modify specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.
Caption: Cysteine modification of Keap1 activates the Nrf2 pathway.
Experimental Protocols
Protocol 1: Quantification of Protein Thiols using a Disulfide Reagent (Adapted for DTSA)
This protocol describes a general method for quantifying accessible sulfhydryl groups in a protein sample using a disulfide reagent like DTSA or DTNB, based on spectrophotometric detection of the released chromophore.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5.
-
DTSA Stock Solution: Prepare a 10 mM stock solution of DTSA in a suitable organic solvent (e.g., DMSO) and then dilute it to a working concentration of 1-2 mM in the Reaction Buffer immediately before use. (Note: For DTNB, the stock is typically 4 mg/mL in Reaction Buffer).
-
Thiol Standard: Prepare a 1 mM stock solution of L-cysteine in the Reaction Buffer. Protect from air oxidation by preparing it fresh.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the L-cysteine standard in the Reaction Buffer (e.g., 0, 25, 50, 100, 150, 200 µM).
-
To 100 µL of each standard dilution in a 96-well plate, add 100 µL of the DTSA working solution.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at the wavelength corresponding to the released thiosalicylate (the exact wavelength should be determined experimentally, but for the analogous TNB from DTNB, it is 412 nm).
-
Plot the absorbance vs. cysteine concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dilute the protein sample to an appropriate concentration in the Reaction Buffer.
-
In a 96-well plate, mix 100 µL of the protein sample with 100 µL of the DTSA working solution.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at the same wavelength used for the standard curve.
-
Determine the thiol concentration in the sample by interpolating from the standard curve.
-
Calculate the number of moles of free thiol per mole of protein using the known protein concentration.
-
Protocol 2: Workflow for Comparative Proteomic Analysis of Cysteine Reactivity
This workflow outlines a mass spectrometry-based approach to compare how different reagents modify the proteome, allowing for an assessment of their specificity and reactivity.
Caption: Workflow for proteomic analysis of cysteine-modifying reagents.
Methodology Detail:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors. Ensure conditions minimize artificial oxidation.
-
Labeling: Divide the lysate into aliquots and treat each with a different sulfhydryl modifying reagent (DTSA, NEM, IAM) at a specific concentration and for a defined time.
-
Quenching and Blocking: Quench the reaction by adding an excess of a reducing agent like DTT. Subsequently, reduce all disulfide bonds with DTT and alkylate all newly formed and previously unmodified thiols with a heavy-isotope labeled iodoacetamide to normalize the samples.
-
Sample Preparation for MS: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use proteomic software to identify peptides that were modified by the initial reagents. By comparing the number and identity of modified sites across the different treatments, the reactivity and specificity of each reagent can be determined.
Conclusion
The selection of a sulfhydryl modifying reagent is a critical decision in experimental design.
-
This compound (DTSA) and DTNB are excellent choices for the reversible modification and quantification of accessible thiols, with the reaction being easily monitored spectrophotometrically.
-
N-Ethylmaleimide (NEM) offers rapid and highly specific irreversible modification of thiols at physiological pH, making it a workhorse in proteomics and bioconjugation.
-
Iodoacetamide (IAM) provides a stable, irreversible thioether bond but generally reacts slower than NEM and can exhibit more off-target reactivity, especially at higher pH.
By understanding the distinct chemical properties, reaction kinetics, and potential for off-target modifications outlined in this guide, researchers can make informed decisions to select the optimal reagent for their specific application, thereby enhancing the reliability and accuracy of their experimental outcomes.
Dithiosalicylic Acid-Based Polymers: A Comparative Performance Analysis in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted and controlled drug delivery systems has led to the development of a diverse array of stimuli-responsive polymers. Among these, dithiosalicylic acid-based polymers, which leverage the unique redox environment of tumor cells, have emerged as a promising platform. This guide provides an objective comparison of the performance of this compound-based polymers against common alternatives, supported by experimental data, detailed protocols, and visual representations of key mechanisms.
Performance Comparison: this compound-Based Polymers vs. Alternatives
The efficacy of a polymer-based drug delivery system is gauged by several key performance indicators, including drug loading capacity, release kinetics, and biocompatibility. The following tables summarize the quantitative performance of this compound-based systems in comparison to prominent alternatives like pH-responsive (hydrazone-linked) and other redox-responsive polymers.
Table 1: Comparative Drug Loading Efficiency
| Polymer System | Drug | Drug Loading Content (wt%) | Loading Efficiency (%) | Citation |
| Redox-Responsive (Disulfide-based) | Dexamethasone, Rapamycin | 1 - 6 | Not Specified | [1] |
| pH-Responsive (PEG-PBAE) | Thioridazine | 15.5 | Not Specified | [2] |
| pH-Responsive (Hydrazone-linked) | Doxorubicin | ~5 | Not Specified | [3] |
Table 2: Comparative Drug Release Performance
| Polymer System | Drug | Stimulus | Time | Cumulative Release (%) | Citation |
| This compound Analogue (Redox-Responsive) | Nile Red (model dye) | Glutathione | 24 hours | ~90 | [1] |
| pH-Responsive (Hydrazone-linked) | Doxorubicin | pH 5.0 | 72 hours | 77 | [3] |
| pH-Responsive (Hydrazone-linked) | Doxorubicin | pH 7.4 | 72 hours | 52 | [3] |
| pH-Responsive (Hydrazone-linked) | Doxorubicin | pH 5.0 | 40 hours | >80 | [4] |
| pH-Responsive (Hydrazone-linked) | Doxorubicin | pH 7.4 | 40 hours | 10 | [4] |
Table 3: Comparative Biocompatibility (Cytotoxicity)
| Polymer System | Cell Line | Measurement | Result | Citation |
| Redox-Responsive Hydrogel | Not Specified | Cell Viability (CCK-8 Assay) | Good biocompatibility | [5] |
| pH-Responsive (PEG-PBAE) Micelles | Mammospheres (MCF-7) | Cytotoxicity Assay | Nontoxic (blank micelles) | [2] |
| Salicylic Acid-based Polymer | Human Osteoblastic Cells (HOS) | Biocompatibility Study | Good biocompatibility | [6] |
Signaling Pathways and Release Mechanisms
The targeted release of therapeutic agents from stimuli-responsive polymers is governed by specific biological triggers. This compound-based polymers and other redox-responsive systems are designed to cleave in the presence of high intracellular glutathione (GSH) concentrations found in tumor cells. In contrast, pH-responsive polymers typically utilize acid-labile linkers, such as hydrazones, that break down in the acidic environment of endosomes and lysosomes.
Caption: Comparative drug release mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the synthesis of this compound, a key component of these polymers, and for the evaluation of drug release kinetics.
Synthesis of 2,2'-Dithiosalicylic Acid
This protocol is adapted from established organic synthesis procedures.[7][8]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sodium sulfide
-
Sulfur
-
Sodium carbonate
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Diazotization: Dissolve anthranilic acid in water and concentrated hydrochloric acid. Cool the solution to below 5°C and slowly add a solution of sodium nitrite to form the diazonium salt.
-
Disulfide Formation: In a separate flask, prepare an alkaline sodium disulfide solution by dissolving sodium sulfide and sulfur in water. Slowly add the diazonium salt solution to the sodium disulfide solution while maintaining a temperature below 5°C.
-
Precipitation: Allow the mixture to warm to room temperature. Once nitrogen evolution ceases, acidify the solution with concentrated hydrochloric acid to precipitate 2,2'-dithiosalicylic acid.
-
Purification: Filter the precipitate and wash with water. To remove excess sulfur, dissolve the precipitate in a hot sodium carbonate solution and filter. Reprecipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid.
-
Reduction (optional, for Thiosalicylic Acid): The resulting this compound can be reduced to thiosalicylic acid using zinc dust and glacial acetic acid under reflux.
Caption: Synthesis of 2,2'-Dithiosalicylic Acid.
In Vitro Drug Release Study
This protocol outlines a general procedure for determining the release kinetics of a drug from a polymer conjugate.[4][9]
Materials:
-
Drug-polymer conjugate solution
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0)
-
Reducing agent (e.g., glutathione) for redox-responsive systems
-
Incubator shaker
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Sample Preparation: Dissolve the drug-polymer conjugate in a suitable buffer to a known concentration.
-
Dialysis Setup: Place a measured volume of the conjugate solution into a dialysis bag. Seal the bag and immerse it in a larger volume of release medium (PBS at the desired pH, with or without a reducing agent).
-
Incubation: Place the entire setup in an incubator shaker at 37°C with constant agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the conjugate.
Caption: In Vitro Drug Release Protocol.
Conclusion
This compound-based polymers represent a highly effective platform for redox-responsive drug delivery, demonstrating rapid and extensive drug release in environments mimicking the intracellular conditions of tumor cells. While direct quantitative comparisons with all alternatives are challenging due to variations in experimental conditions across studies, the available data suggests that their release kinetics under specific stimuli are highly efficient. In contrast, pH-responsive systems like those with hydrazone linkers also show significant promise, particularly for targeting the acidic microenvironments of tumors and endosomes. The choice of polymer will ultimately depend on the specific therapeutic application, the nature of the drug, and the desired release profile. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development to make informed decisions and advance the design of next-generation targeted therapies.
References
- 1. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrophilic polymer drug from a derivative of salicylic acid: synthesis, controlled release studies and biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 9. dovepress.com [dovepress.com]
A Comparative Guide to the Biological Activity of Dithiosalicylic Acid Derivatives
Dithiosalicylic acid and its derivatives represent a versatile class of organosulfur compounds with a wide spectrum of biological activities. These molecules, built upon a scaffold of two salicylic acid units linked by a disulfide bond, have garnered significant interest in medicinal chemistry. Researchers have explored their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. This guide provides a comparative analysis of the biological performance of various this compound derivatives, supported by experimental data and detailed protocols for key assays.
General Experimental and Evaluative Workflow
The development and assessment of this compound derivatives typically follow a structured workflow. This process begins with the chemical synthesis of the target compounds, followed by a series of in vitro and in vivo assays to determine their biological efficacy and mechanism of action.
Comparative Analysis of Biological Activities
The biological effects of this compound derivatives are highly dependent on their specific structural modifications. The following tables summarize quantitative data from various studies, comparing the antimicrobial, anti-inflammatory, antioxidant, and anticancer activities of different derivative classes.
Antimicrobial Activity
Derivatives of this compound have shown notable activity, particularly against Gram-positive bacteria and mycobacteria. The primary mechanism often involves disruption of bacterial cell wall synthesis or other essential cellular processes.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Compound | Target Organism | Activity Metric (MIC/Zone) | Reference |
|---|---|---|---|---|
| Dithiobisbenzamides | Acyclic Amides (1-3) | S. aureus, B. cereus (Gram-positive) | Active (Zone of inhibition data not quantified) | [1] |
| Acyclic Amides (1-3) | Gram-negative bacteria | No Activity | [1] | |
| Cyclic Amide (4) | Gram-positive & Gram-negative | Inactive | [1] | |
| 4-Nitrosalicylanilides | 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | MIC: 2 µM | [2] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA (S. aureus) | MIC: 0.98 µM | [2] |
| | General 4-Nitrosalicylanilides | Enterococcus sp., Gram-negative bacteria, Fungi | No considerable activity |[2] |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory and Antioxidant Activity
Certain derivatives exhibit potent anti-inflammatory and antioxidant properties by modulating enzymes involved in inflammation and oxidative stress. S-alkyl derivatives of thiosalicylic acid, in particular, have been shown to reduce pro-oxidative markers and enhance the activity of antioxidant enzymes in animal models.[3][4]
Table 2: Anti-inflammatory & Antioxidant Effects of S-Alkyl Thiosalicylic Acid Derivatives in a Rat Model
| Derivative | Pro-oxidative Parameter | Effect | Antioxidant Enzyme | Effect |
|---|---|---|---|---|
| S-Alkyl Derivatives (L1, L2, L3) | Superoxide Anion (O₂⁻) | Significantly Decreased | Superoxide Dismutase (SOD) | Activity Enhanced |
| Nitrite (NO₂⁻) | Significantly Decreased | Catalase (CAT) | Activity Enhanced |
| | TBARS | Significantly Decreased (Dose-dependent for L3) | Glutathione (GSH) | Activity Enhanced (Prominently with L3) |
Data derived from a carrageenan-induced paw edema model in rats.[3][4] TBARS (Thiobarbituric acid reactive substances) is a marker for lipid peroxidation.
The anti-inflammatory mechanism of salicylic acid derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. <i>In Vivo</i> and <i>In Silico</i> Approach [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Co-crystallization of Dithiosalicylic Acid with Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the co-crystallization of 2,2'-dithiosalicylic acid (DTSA) with various organic compounds. Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules without altering their chemical structure. This document summarizes key experimental data, details synthesis protocols, and visualizes experimental workflows to offer a comprehensive resource for researchers in the field.
Performance Comparison of Dithiosalicylic Acid Co-crystals
The following tables summarize the available quantitative data for co-crystals of 2,2'-dithiosalicylic acid with benzoic acid and isonicotinohydrazide. At present, detailed quantitative data for the organic salts formed with imidazole and 4-methylimidazole are not extensively reported in the available literature.
Table 1: Crystallographic Data
| Co-crystal Former | Stoichiometry (DTSA:Co-former) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Benzoic Acid[1][2][3][4] | 1:2 | Monoclinic | C2/c | 18.133(3) | 10.153(2) | 14.580(3) | 90 | 112.55(3) | 90 | 2482.1(9) |
| Isonicotinohydrazide[5] | 1:2 | Triclinic | P-1 | 7.965(3) | 9.033(3) | 10.592(4) | 71.21(3) | 85.11(3) | 67.29(3) | 673.5(4) |
Table 2: Physicochemical Properties
| Co-crystal Former | Melting Point (°C) | Spectroscopic Data (IR, cm⁻¹) |
| Benzoic Acid[1] | 111.1 - 112.5 | 3070 (C-H), 1677 (C=O), 1584 (C=C), 1415 (δC-H), 706 (δC=C), 684 (δOCO) |
| Isonicotinohydrazide | Data not available | Data not available |
| Imidazole | Data not available | Data not available |
| 4-Methylimidazole | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound co-crystals are provided below. These protocols are based on published literature and offer a starting point for the replication and further investigation of these systems.
Co-crystal of 2,2'-Dithiosalicylic Acid with Benzoic Acid (1:2)
Method: Solvent-Assisted Grinding followed by Slow Evaporation [1][4]
-
Grinding: A 1:1 molar mixture of 2-thiobenzoic acid (which oxidizes in situ to 2,2'-dithiosalicylic acid) and benzoic acid is ground together for 15 minutes. A few drops of methanol are added to facilitate the grinding process. This procedure is repeated three times.
-
Crystallization: The ground powder is dissolved in a minimal amount of N,N-dimethylformamide (DMF).
-
Slow Evaporation: The DMF solution is carefully layered with toluene.
-
Crystal Growth: The layered solution is left undisturbed at room temperature, allowing for the slow evaporation of the solvents and the formation of colorless block-like crystals of the 1:2 co-crystal.
Co-crystal of 2,2'-Dithiosalicylic Acid with Isonicotinohydrazide (1:2)
Method: Solution Crystallization [6]
-
Dissolution: 2,2'-Dithiodibenzoic acid and a twofold molar excess of isonicotinohydrazide are dissolved in methanol.
-
Crystallization: The solution is allowed to stand at room temperature.
-
Crystal Growth: Slow evaporation of the methanol results in the formation of the 1:2 co-crystal.
Organic Salts of 2,2'-Dithiosalicylic Acid with Imidazole and 4-Methylimidazole
Method: Co-crystallization (General) [6]
-
Screening: Initial screening for co-crystal/salt formation can be performed by techniques such as solvent-assisted grinding or slurry crystallization using various solvents.
-
Stoichiometry: Equimolar ratios of 2,2'-dithiosalicylic acid and either imidazole or 4-methylimidazole are typically used in the initial screening.
-
Characterization: The resulting solid phases are analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods to confirm the formation of a new crystalline phase.
-
Single Crystal Growth: For structural elucidation, single crystals can be grown by slow evaporation from a suitable solvent system identified during the screening process.
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps involved in the synthesis and characterization of this compound co-crystals.
Caption: General workflow for the synthesis and characterization of this compound co-crystals.
Caption: Logical relationship of molecular recognition leading to co-crystal formation.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Holdings: A 1:2 co-crystal of 2,2′-dithiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surface analysis and computational study :: Library Catalog [cendekia.unisza.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. A 1:2 co-crystal of 2,2′-dithiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 6. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
Unveiling the Antimicrobial Potential of Dithiosalicylic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the antimicrobial properties of 2,2'-dithiosalicylic acid. By examining available data and comparing its activity with the well-established antimicrobial agent, salicylic acid, this document serves as a valuable resource for evaluating its potential in novel drug development.
Dithiosalicylic acid, a disulfide-containing analogue of salicylic acid, has been recognized for its antimicrobial properties. Its structural similarity to salicylic acid, a widely used antibacterial and antifungal agent, suggests a potential for similar or enhanced antimicrobial efficacy. This guide delves into the available experimental data to offer a clear comparison and outlines the methodologies used to assess these properties.
Comparative Antimicrobial Efficacy
While specific quantitative data on the minimum inhibitory concentration (MIC) of 2,2'-dithiosalicylic acid against various bacterial strains remains limited in publicly available literature, a comparison can be drawn with its parent compound, salicylic acid. Salicylic acid has demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
The table below summarizes the reported MIC values for salicylic acid against common pathogenic bacteria. This data provides a benchmark for the expected or desired level of activity for this compound in future studies.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
| Salicylic Acid | Escherichia coli | 250–500 µg/mL[1] |
| Salicylic Acid | Pseudomonas aeruginosa | 250–500 µg/mL[1] |
| Salicylic Acid | Staphylococcus aureus | 250–500 µg/mL[1] |
| Salicylic Acid | Enterococcus faecalis | 250–500 µg/mL[1] |
| Salicylic Acid Microcapsules | Escherichia coli | 4 mg/mL[2] |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL[2] |
Proposed Mechanism of Action
The antimicrobial mechanism of 2,2'-dithiosalicylic acid is hypothesized to be a dual action, leveraging the properties of both the salicylic acid moiety and the disulfide bridge.
-
Membrane Disruption: Similar to salicylic acid, the lipophilic nature of the molecule may facilitate its interaction with the bacterial cell membrane, leading to disruption of the lipid bilayer, increased permeability, and leakage of intracellular components.[1][2] This can ultimately result in cell death.
-
Enzyme Inactivation: The disulfide bond is a key feature of this compound. It is proposed that this bond can interact with thiol (-SH) groups present in the active sites of essential bacterial enzymes.[3] This interaction can lead to the formation of mixed disulfides, thereby inactivating the enzymes and disrupting critical metabolic pathways.
References
Dithiosalicylic Acid as a Pharmaceutical Intermediate: A Comparative Efficacy Guide
In the landscape of pharmaceutical development, the selection of intermediates is a critical decision that profoundly influences the synthesis, efficacy, and safety of the final active pharmaceutical ingredient (API). Dithiosalicylic acid, a versatile organosulfur compound, has emerged as a key intermediate in various pharmaceutical applications, most notably in the synthesis of linkers for antibody-drug conjugates (ADCs) and as a potential precursor for non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an objective comparison of the efficacy of this compound against other common intermediates in these applications, supported by experimental data and detailed protocols.
This compound in Antibody-Drug Conjugates: A Disulfide Linker Precursor
This compound is a valuable precursor for creating disulfide-based linkers used in ADCs. These linkers connect a monoclonal antibody to a cytotoxic payload, and their stability in circulation and subsequent cleavage within the target tumor cell are paramount for the ADC's therapeutic success. The disulfide bond in these linkers is designed to be cleaved in the reducing environment of the tumor cell, primarily by glutathione (GSH), releasing the cytotoxic payload.[1][2]
The efficacy of an ADC is heavily dependent on the linker's performance. Here, we compare disulfide linkers, derivable from this compound, with other commonly used linker technologies: non-cleavable thioether linkers (e.g., SMCC-based) and enzyme-cleavable peptide linkers (e.g., Val-Cit-PABC).
| Linker Type | Precursor/Intermediate | Cleavage Mechanism | Plasma Stability (% Intact after 7 days) | Key Advantages | Key Disadvantages |
| Disulfide | This compound | Reduction by Glutathione (GSH) | >95% (with hindered disulfide)[3] | High stability in circulation, selective release in tumor cells.[2] | Susceptible to premature cleavage in plasma thiols.[4] |
| Thioether (Non-cleavable) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Proteolytic degradation of the antibody | ~50% (conventional maleimide)[3][5] | High stability, simple synthesis. | Can lead to active metabolites with altered pharmacology. |
| Peptide (Enzyme-cleavable) | Val-Cit-PABC | Cathepsin B cleavage | High (t½ ≈ 230 days in human plasma)[6] | High specificity for tumor-associated proteases. | Potential for immunogenicity. |
A detailed experimental protocol for the synthesis of this compound, the precursor for disulfide linkers, is provided below, along with protocols for the synthesis of alternative linkers for comparative purposes.
Protocol 1: Synthesis of 2,2'-Dithiosalicylic Acid
This protocol is adapted from established organic synthesis procedures.[7]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Hydrochloric acid, concentrated
-
Sodium sulfide nonahydrate
-
Sulfur powder
-
Sodium hydroxide
-
Sodium carbonate, anhydrous
-
Ice
Procedure:
-
Diazotization of Anthranilic Acid:
-
In a 2 L beaker, dissolve 137 g (1 mole) of anthranilic acid in 500 mL of water and 200 mL of concentrated hydrochloric acid. Cool the mixture to approximately 6°C in an ice-salt bath with stirring.
-
Prepare a solution of 69 g (1 mole) of sodium nitrite in 280 mL of hot water and cool it in ice.
-
Slowly add the sodium nitrite solution to the anthranilic acid solution, maintaining the temperature below 5°C by adding cracked ice. The completion of diazotization can be confirmed with starch-iodide paper.
-
-
Formation of Sodium Disulfide Solution:
-
In a 4 L beaker, heat 290 mL of water to boiling. Add 260 g (1.1 moles) of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur. Stir until dissolved.
-
Add a solution of 40 g of sodium hydroxide in 100 mL of water to the sulfide solution and cool the mixture in an ice-salt bath to below 5°C.
-
-
Reaction and Precipitation:
-
Slowly add the cold diazo solution to the cold alkaline disulfide solution over 20-30 minutes, keeping the temperature below 5°C with the addition of ice.
-
Allow the mixture to warm to room temperature. Nitrogen gas will evolve.
-
After the evolution of nitrogen ceases (approximately 2 hours), acidify the solution with about 180 mL of concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Filter the precipitate of crude this compound and wash it with water.
-
-
Purification:
-
To remove excess sulfur, dissolve the precipitate by boiling with a solution of 60 g of anhydrous sodium carbonate in 2 L of water.
-
Filter the hot solution.
-
Reprecipitate the this compound by adding concentrated hydrochloric acid.
-
Filter the purified product, wash with cold water, and dry.
-
Protocol 2: Synthesis of a Thioether Linker (SMCC Activation)
This protocol outlines the activation of an antibody with the heterobifunctional crosslinker SMCC.[8]
Materials:
-
Antibody solution (1-10 mg/mL)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 2 mM EDTA, pH 6.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Amine Reaction Buffer. Ensure the buffer is free of primary amines.
-
SMCC Solution Preparation: Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Antibody Activation: Add the SMCC solution to the antibody solution at a molar excess of 5-20 fold.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. The maleimide-activated antibody is now ready for conjugation with a thiol-containing payload.
Protocol 3: Synthesis of a Peptide Linker (Fmoc-Val-Cit-PABOH)
This protocol describes a key step in the synthesis of the Val-Cit-PABC linker.[9]
Materials:
-
Fmoc-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Cit-PABOH)
-
Triethylamine
-
Anhydrous DMF
-
Fmoc-L-Valine-OSu (N-hydroxysuccinimide ester)
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Cit-PABOH in anhydrous DMF. Add 20 equivalents of triethylamine and stir at room temperature to remove the Fmoc protecting group.
-
Dipeptide Formation: To the resulting solution containing the deprotected Cit-PABOH, add a solution of Fmoc-Val-OSu in DMF.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Purification: The resulting Fmoc-Val-Cit-PABOH can be purified by standard chromatographic techniques. This dipeptide is a key intermediate for the full linker synthesis.
Caption: ADC synthesis and payload release workflow.
The cleavage of the disulfide bond within the tumor cell is a critical step for the efficacy of ADCs using this compound-derived linkers. This process is primarily mediated by glutathione (GSH) and the enzyme glutathione reductase.
Caption: Glutathione-mediated disulfide bond cleavage.
This compound in NSAID Synthesis: A Potential Pathway
This compound and its reduced form, thiosalicylic acid, are structurally related to salicylic acid, the core component of many NSAIDs. The mechanism of action of most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10]
| NSAID | Target | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | COX-1/COX-2 Ratio |
| Piroxicam | COX-1/COX-2 | 47 | 25 | 1.9[11] |
| Ibuprofen | COX-1/COX-2 | 12 | 80 | 0.15[11] |
| Celecoxib | COX-2 selective | 82 | 6.8 | 12[11] |
| Diclofenac | COX-1/COX-2 | 0.076 | 0.026 | 2.9[11] |
The synthesis of NSAIDs can be complex. While a direct synthesis of a drug like Piroxicam from this compound is not a standard route, thiosalicylic acid (obtained from the reduction of this compound) can be a starting point for related thiazine structures. The established synthesis of Piroxicam typically starts from saccharin.[9]
Protocol 4: Reduction of this compound to Thiosalicylic Acid
This protocol is a prerequisite for potentially using a this compound-derived intermediate in NSAID synthesis.[7]
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottomed flask, mix the moist cake of this compound with zinc dust and glacial acetic acid.
-
Reflux: Reflux the mixture vigorously for approximately four hours.
-
Workup: Cool the mixture and filter it with suction. The filter cake contains the crude thiosalicylic acid.
-
Extraction: Suspend the filter cake in water, heat to boiling, and make the solution strongly alkaline with sodium hydroxide solution to extract the thiosalicylic acid.
-
Precipitation: Filter the hot alkaline solution and then precipitate the thiosalicylic acid by adding concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Purification: Filter the product, wash with water, and dry.
Protocol 5: Synthesis of Piroxicam from an Alternative Intermediate (Saccharin)
This protocol outlines a key step in a common synthesis route for Piroxicam, which utilizes saccharin as a starting material.[9]
Materials:
-
Saccharin
-
2-Bromo-4'-fluoroacetophenone
-
N,N-dimethylformamide (DMF)
-
Triethylamine
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Alkylation of Saccharin: A mixture of saccharin, 2-bromo-4'-fluoroacetophenone, DMF, and triethylamine is stirred at room temperature for 10 hours. The resulting product is precipitated in ice-cold water, filtered, and crystallized from ethanol.
-
Rearrangement: The product from the previous step is dissolved in a solution of sodium ethoxide in ethanol at 40°C and stirred at 55-60°C for 5-10 minutes.
-
Precipitation: The mixture is rapidly cooled, and hydrochloric acid is added to precipitate the rearranged product, a key intermediate in the synthesis of Piroxicam analogues.
The inhibition of the COX-2 pathway is the primary mechanism of action for many NSAIDs. Understanding this pathway is crucial for drug development.
Caption: Simplified COX-2 signaling pathway.
Conclusion
This compound demonstrates significant utility as a pharmaceutical intermediate, particularly as a precursor for disulfide linkers in antibody-drug conjugates. In this application, it offers a compelling balance of plasma stability and targeted payload release, comparing favorably with other linker technologies. While its direct application in the synthesis of mainstream NSAIDs is less common than intermediates like saccharin, its structural relationship to salicylic acid suggests potential for the development of novel anti-inflammatory agents. The provided experimental protocols and comparative data offer a valuable resource for researchers and drug development professionals evaluating the efficacy of this compound in their pharmaceutical synthesis endeavors.
References
- 1. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. Drug-Linker Conjugates | DC Chemicals [dcchemicals.com]
- 11. Piroxicam synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for Dithiosalicylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Regulations can vary significantly based on location.
This document provides essential safety and logistical information for the proper disposal of dithiosalicylic acid, designed for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information derived from safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][3][4]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound and its associated waste: direct disposal as hazardous waste and chemical treatment prior to disposal. The appropriate method will depend on the quantity of waste, laboratory capabilities, and institutional and local regulations.
Method 1: Direct Disposal as Hazardous Waste
This is the most common and recommended method for the disposal of this compound.
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Note any other chemicals present in the waste mixture.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3]
-
Method 2: Chemical Treatment (Oxidation)
Some sources suggest that this compound can be chemically treated by oxidation with a hypochlorite solution. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your EHS department.
Experimental Protocol for Oxidation of this compound:
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Prepare a weak aqueous solution (up to 15%) of sodium hypochlorite (bleach) or calcium hypochlorite.
-
Ensure you have a means to monitor the reaction and neutralize the final solution (e.g., with a suitable acid or base).
-
-
Oxidation Reaction:
-
Slowly and with vigorous stirring, add the this compound waste to the hypochlorite solution. The reaction may be exothermic.
-
Continue stirring to ensure the completion of the reaction.
-
-
Neutralization:
-
Once the reaction is complete, test the pH of the resulting mixture.
-
Neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
-
Final Disposal:
-
After neutralization, and pending confirmation from your EHS department and local regulations, the treated solution may be permissible for drain disposal with a large excess of water. Always verify this with your institution's EHS before proceeding.
-
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear PPE: Don the appropriate PPE as described above.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a labeled container for disposal.[1][2][3][5] For liquid spills, use an absorbent material to contain and clean up the spill.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed bag or container and disposed of as hazardous waste.
Data for Disposal Considerations
While specific quantitative limits are determined by local regulations and your institution's policies, the following table outlines the key parameters to consider for the disposal of this compound.
| Parameter | Guideline/Consideration | Citation |
| RCRA Waste Code | As a generator, you must determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). This compound is not specifically listed as a P- or U-series hazardous waste. Consultation with your EHS department is necessary for accurate classification. | [1][2] |
| Chemical Incompatibilities | Strong oxidizing agents. | [1][4] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [1][4] |
| Container Type | Use a clean, dry, and sealable container made of a compatible material (e.g., high-density polyethylene). | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. KR102080198B1 - Method of oxidizing using calcium hypochloride and manufacturing for sulfone or sulfide - Google Patents [patents.google.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Dithiosalicylic Acid
Essential safety protocols for the handling and disposal of Dithiosalicylic acid, ensuring the protection of laboratory personnel and the integrity of research.
Researchers and scientists working with this compound must adhere to stringent safety measures to mitigate potential hazards. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Overview
This compound may cause eye, skin, and respiratory tract irritation.[1] It may also cause an allergic skin reaction.[2][3][4][5] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach to handling.[1]
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Laboratory Work (e.g., weighing, preparing solutions in a well-ventilated area) | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][2] | Generally not required under normal use conditions with adequate ventilation.[2] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves, a long-sleeved lab coat, and additional protective clothing as needed to prevent skin contact. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or ventilation is inadequate.[1][6] |
| Emergency Response (e.g., large spills, fire) | Full-face respirator with appropriate cartridges. | Full protective gear, including chemical-resistant suit. | A self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent).[1][2] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the correct equipment to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Mask or Respirator: If required, don the mask or respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they cover the cuff of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-in-glove or bird-beak technique to avoid touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Mask or Respirator: Remove the mask or respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Reusable PPE (e.g., safety goggles, face shields): These must be decontaminated according to standard laboratory procedures before reuse.
-
Waste Disposal: All waste containing this compound or contaminated materials should be disposed of in accordance with local, state, and federal regulations. One suggested method for the chemical itself is to oxidize it with a weak aqueous solution of sodium or calcium hypochlorite, neutralize the resulting mixture, and then discard it down the drain with an excess of water. However, always consult your institution's environmental health and safety office for specific guidance.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
